Clindamycin-13C,d3
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H33ClN2O5S |
|---|---|
Molecular Weight |
429.0 g/mol |
IUPAC Name |
(2S,4R)-N-[(1S,2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-propyl-1-(trideuterio(113C)methyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C18H33ClN2O5S/c1-5-6-10-7-11(21(3)8-10)17(25)20-12(9(2)19)16-14(23)13(22)15(24)18(26-16)27-4/h9-16,18,22-24H,5-8H2,1-4H3,(H,20,25)/t9-,10+,11-,12+,13-,14+,15+,16+,18+/m0/s1/i3+1D3 |
InChI Key |
KDLRVYVGXIQJDK-ARPHVQDSSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])N1C[C@@H](C[C@H]1C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@H](C)Cl)CCC |
Canonical SMILES |
CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physical and Chemical Properties of Clindamycin-13C,d3
This technical guide provides a comprehensive overview of the core physical and chemical properties of Clindamycin-13C,d3, a stable isotope-labeled version of the lincosamide antibiotic, Clindamycin. Designed for researchers, scientists, and drug development professionals, this document details the compound's key characteristics, analytical methodologies for its characterization, and its primary mechanism of action. The inclusion of an isotopic label makes this compound an invaluable tool, primarily as an internal standard for quantitative mass spectrometry-based assays in clinical and pharmaceutical research.
Core Physical and Chemical Properties
This compound is synthetically derived from Clindamycin, incorporating one Carbon-13 atom and three deuterium atoms. This labeling results in a distinct mass shift without significantly altering its chemical behavior, making it an ideal internal standard for bioanalytical studies. The properties of both the free base and the hydrochloride salt are detailed below.
This compound (Free Base)
This form is the direct isotopically labeled counterpart of the Clindamycin active pharmaceutical ingredient.
| Property | Value | Reference |
| CAS Number | 2140264-63-5 | [1][2][3] |
| Molecular Formula | ¹³C C₁₇D₃H₃₀ClN₂O₅S | [1][4] |
| Molecular Weight | 428.99 g/mol | [1][3][4] |
| Accurate Mass | 428.2021 Da | [1] |
| IUPAC Name | (2S,4R)-N-((1S,2S)-2-chloro-1-((2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(methylthio)tetrahydro-2H-pyran-2-yl)propyl)-1-(methyl-¹³C-d₃)-4-propylpyrrolidine-2-carboxamide | [4] |
| InChI Key | KDLRVYVGXIQJDK-ARPHVQDSSA-N | |
| SMILES | [2H]--INVALID-LINK--([2H])N1C--INVALID-LINK--C[C@H]1C(=O)N--INVALID-LINK--Cl">C@H[C@H]2O--INVALID-LINK----INVALID-LINK----INVALID-LINK--[C@H]2O | [1] |
| Purity | >95% (HPLC)[1], ≥98%[5] | [1][5] |
| Storage Temperature | -20°C[1][2], 2-8°C[3] | [1][2][3] |
| Isotopic Enrichment | Minimum: 99% ¹³C, 98% ²H | [5] |
This compound Hydrochloride
The hydrochloride salt form often exhibits improved solubility and stability, making it suitable for various experimental applications.
| Property | Value | Reference |
| CAS Number | 2140264-64-6 | [6][7][8] |
| Molecular Formula | C₁₇¹³CH₃₀D₃ClN₂O₅S • HCl | [7][8] |
| Molecular Weight | 465.45 g/mol | [7][8] |
| Accurate Mass | 464.19 Da | [7] |
| IUPAC Name | (2S,4R)-N-((1S,2S)-2-chloro-1-((2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(methylthio)tetrahydro-2H-pyran-2-yl)propyl)-1-(methyl-¹³C-d₃)-4-propylpyrrolidine-2-carboxamide hydrogen chloride | [7][9] |
Solubility
Solubility data for the parent compound, Clindamycin, provides a strong indication of the expected solubility for its isotopically labeled analogue.
| Solvent | Solubility (Unlabeled Clindamycin) | Reference |
| Water | Soluble | [10] |
| Ethanol | ~20 mg/mL | [11][12] |
| DMSO | ~20 mg/mL | [11][12] |
| Dimethylformamide (DMF) | ~30 mg/mL | [11] |
| Methanol | Freely Soluble (Phosphate Salt) | [13] |
| PBS (pH 7.2) | ~0.2 mg/mL | [11] |
Experimental Protocols and Characterization
The characterization and quantification of this compound rely on standard analytical techniques. These protocols are fundamental for verifying the identity, purity, and concentration of the labeled compound.
Caption: Workflow for this compound characterization.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
HPLC is employed to determine the purity of this compound by separating it from any unlabeled precursors, isomers, or other impurities.[1][14]
-
Objective: To assess the percentage purity of the labeled compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm) is typically suitable.[15]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., 0.1% formic acid in acetonitrile).[15]
-
Detection: UV detection is commonly performed at a wavelength of 214 nm.[10]
-
Procedure:
-
A standard solution of this compound is prepared in a suitable solvent (e.g., methanol/water).
-
The sample is injected into the HPLC system.
-
A gradient elution program is run to separate the components.
-
The chromatogram is analyzed, and the area of the peak corresponding to this compound is used to calculate the purity relative to the total peak area.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the primary technique for which this compound is designed. It serves as an internal standard for the accurate quantification of unlabeled Clindamycin in complex biological matrices like plasma.[16]
-
Objective: To confirm the mass of the labeled compound and to develop a quantitative assay for the unlabeled analogue.
-
Instrumentation: An ultra-performance liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.[15]
-
Chromatographic Conditions: Similar to the HPLC method, a rapid gradient elution on a C18 column is used to separate the analyte from the matrix components.[15]
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray positive ionization (ESI+).[16]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition (Unlabeled): For unlabeled Clindamycin, a common transition is m/z 425.2 → 126.3.[16]
-
MRM Transition (Labeled): For this compound, the precursor ion mass will be shifted by +4 (1 for ¹³C and 3 for D), leading to an expected transition of approximately m/z 429.2 → 126.3 (fragment ion may remain the same depending on fragmentation pattern).
-
-
Procedure (for quantification of unlabeled Clindamycin):
-
A known concentration of this compound (internal standard) is spiked into calibration standards, quality controls, and unknown samples.
-
Proteins are precipitated from the plasma samples using a solvent like methanol or acetonitrile.[15][16]
-
The supernatant is injected into the LC-MS/MS system.
-
The peak area ratios of the analyte (unlabeled Clindamycin) to the internal standard (this compound) are calculated and plotted against the concentration of the calibration standards to generate a calibration curve.
-
The concentration of unlabeled Clindamycin in the unknown samples is determined using this curve.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is used to confirm the chemical structure of this compound and to verify the position of the isotopic labels.
-
Objective: To confirm the molecular structure and the site of isotopic labeling.
-
Instrumentation: A high-field NMR spectrometer.
-
Analysis:
-
¹H NMR: Will show the proton signals, with the signal for the N-methyl group being significantly reduced or absent due to deuteration.
-
¹³C NMR: The spectrum will show 18 distinct lines corresponding to the 18 carbon atoms in the molecule.[14] The signal for the labeled N-¹³C methyl carbon will be enhanced and may show coupling to deuterium.
-
Mechanism of Action
Clindamycin, and by extension its labeled form, functions as a bacteriostatic antibiotic. Its primary mechanism involves the inhibition of bacterial protein synthesis.
Caption: Mechanism of Clindamycin's action on the 50S ribosome.
Clindamycin binds to the 23S rRNA component of the 50S ribosomal subunit.[2] This binding action interferes with the translocation step of protein synthesis, where peptidyl-tRNA moves from the A-site to the P-site of the ribosome. This ultimately leads to the dissociation of peptidyl-tRNA from the ribosome, effectively halting the elongation of the polypeptide chain and inhibiting bacterial protein synthesis.[12] This mechanism makes it effective against a range of Gram-positive bacteria and anaerobic bacteria.[11]
References
- 1. This compound | CAS 2140264-63-5 | LGC Standards [lgcstandards.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Clindamycin-13C-D3 | CAS No- 2140264-63-5 | Simson Pharma Limited [simsonpharma.com]
- 5. schd-shimadzu.com [schd-shimadzu.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound Hydrochloride | LGC Standards [lgcstandards.com]
- 8. This compound Hydrochloride | LGC Standards [lgcstandards.com]
- 9. This compound Hydrochloride | LGC Standards [lgcstandards.com]
- 10. Clindamycin | C18H33ClN2O5S | CID 446598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. Clindamycin | Antibacterial | Antibiotic | TargetMol [targetmol.com]
- 13. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 14. Solid state NMR and bioequivalence comparison of the pharmacokinetic parameters of two formulations of clindamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Determination of Clindamycin in Human Plasma by LC-MS/MS [zpxb.xml-journal.net]
In-Depth Technical Guide to Clindamycin-13C,d3: Certificate of Analysis and Specifications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stable isotope-labeled compound, Clindamycin-13C,d3. It is intended to be a valuable resource for researchers, scientists, and drug development professionals who utilize this internal standard in their analytical and clinical studies. This document outlines typical product specifications, a representative certificate of analysis, detailed experimental protocols for quality assessment, and a visualization of its mechanism of action.
Product Information and Specifications
This compound is a stable isotope-labeled version of Clindamycin, a lincosamide antibiotic. The incorporation of one carbon-13 atom and three deuterium atoms provides a distinct mass shift, making it an ideal internal standard for quantitative analysis of Clindamycin in various biological matrices by mass spectrometry.
General Information
| Parameter | Specification |
| Product Name | This compound |
| Chemical Name | (2S,4R)-N-[(1S,2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(methylsulfanyl)tetrahydropyran-2-yl]propyl]-4-propyl-1-(methyl-13C,d3)pyrrolidine-2-carboxamide |
| Molecular Formula | ¹³CC₁₇H₃₀D₃ClN₂O₅S |
| Molecular Weight | Approximately 429.0 g/mol |
| CAS Number | 2140264-63-5 |
| Appearance | White to off-white solid |
| Solubility | Soluble in water, methanol, and acetonitrile |
| Storage | Store at -20°C in a well-closed container, protected from light |
Quality Specifications
| Test | Specification |
| Chemical Purity (HPLC) | ≥98% |
| Isotopic Purity (Mass Spec) | ≥99 atom % D |
| Isotopic Enrichment (Mass Spec) | ≥99 atom % ¹³C |
| Identity (¹H-NMR, MS) | Conforms to structure |
| Residual Solvents (GC-HS) | To be reported |
| Water Content (Karl Fischer) | To be reported |
Representative Certificate of Analysis
This section presents a hypothetical Certificate of Analysis (CoA) for a specific batch of this compound, providing an example of the quality control data that accompanies the product.
| Test | Specification | Result | Method |
| Appearance | White to off-white solid | Conforms | Visual Inspection |
| Identity by ¹H-NMR | Conforms to structure | Conforms | NMR Spectroscopy |
| Identity by Mass Spec | Conforms to structure | Conforms | ESI-MS |
| Chemical Purity by HPLC | ≥98.0% | 99.2% | HPLC-UV |
| Isotopic Purity | ≥99 atom % D | 99.5% | Mass Spectrometry |
| Isotopic Enrichment | ≥99 atom % ¹³C | 99.3% | Mass Spectrometry |
| Water Content | Report | 0.8% | Karl Fischer Titration |
| Residual Solvents | Report | Acetone: <100 ppm | GC-Headspace |
Experimental Protocols
The following are detailed methodologies for the quality control testing of this compound.
Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)
This method is used to determine the chemical purity of this compound by separating it from any unlabeled Clindamycin and other related impurities.
-
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Phosphoric acid in water
-
Mobile Phase B: Acetonitrile
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection: 210 nm
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 80 20 20 20 80 25 20 80 26 80 20 | 30 | 80 | 20 |
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to obtain a 1 mg/mL stock solution.
-
Further dilute the stock solution to a final concentration of 0.1 mg/mL with the same diluent.
-
-
Data Analysis:
-
The purity is calculated based on the area percentage of the main peak in the chromatogram.
-
Determination of Isotopic Purity and Enrichment by Mass Spectrometry (MS)
This method confirms the identity and determines the isotopic purity and enrichment of this compound.
-
Instrumentation:
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.
-
-
Sample Preparation:
-
Prepare a 10 µg/mL solution of this compound in a 50:50 mixture of acetonitrile and water with 0.1% formic acid.
-
-
MS Parameters (Positive Ion Mode):
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Scan Range: m/z 100-600
-
-
Data Analysis:
-
The identity is confirmed by comparing the measured mass of the protonated molecule [M+H]⁺ with the theoretical exact mass.
-
Isotopic purity and enrichment are determined by analyzing the isotopic distribution of the molecular ion cluster and comparing it to the theoretical distribution.
-
Mechanism of Action and Experimental Workflow Visualizations
The following diagrams, generated using the DOT language, illustrate the mechanism of action of Clindamycin and a typical experimental workflow for its analysis.
Caption: Mechanism of action of Clindamycin on the bacterial 50S ribosomal subunit.
Stability and Storage of Clindamycin-13C,d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the stability and recommended storage conditions for the isotopically labeled antibiotic, Clindamycin-13C,d3. The information presented herein is crucial for ensuring the integrity of the compound in research and analytical applications, particularly in pharmacokinetic and metabolic studies where it serves as a valuable internal standard. This document details storage recommendations, stability data under various conditions, and comprehensive experimental protocols for stability-indicating analytical methods and bioanalytical workflows.
Storage Recommendations and Stability Summary
Proper storage is paramount to maintain the chemical and isotopic purity of this compound. The following table summarizes the recommended storage conditions based on vendor specifications and available stability data for analogous compounds.
| Form | Storage Temperature | Duration | Notes |
| Neat Solid | -20°C | Long-term | Protect from moisture. |
| Stock Solution | -80°C | Up to 6 months | Use of amber vials is recommended to protect from light.[1] |
| Stock Solution | -20°C | Up to 1 month | Suitable for shorter-term storage.[1] |
Stability Under Forced Degradation
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. While specific forced degradation data for this compound is not publicly available, studies on unlabeled clindamycin provide valuable insights into its degradation pathways. Clindamycin has been shown to be susceptible to degradation under acidic, basic, and oxidative conditions, while remaining relatively stable under thermal and photolytic stress.[2][3]
The following table summarizes typical degradation observed for clindamycin under various stress conditions as reported in literature. The exact percentage of degradation can vary based on the specific experimental conditions (e.g., concentration, temperature, duration of exposure).
| Stress Condition | Reagent/Condition | Temperature | Duration | Typical Degradation (%) |
| Acid Hydrolysis | 0.1 N HCl | 60°C | 4 hours | Significant Degradation |
| Base Hydrolysis | 0.1 N NaOH | 60°C | 4 hours | Significant Degradation |
| Oxidative | 30% H₂O₂ | Room Temperature | 24 hours | Moderate Degradation |
| Thermal | Dry Heat | 105°C | 24 hours | Minimal Degradation |
| Photolytic | UV Light (254 nm) | Room Temperature | 24 hours | Minimal Degradation |
Long-Term Stability of Clindamycin in Aqueous Solution
A study on the stability of 1% clindamycin phosphate in an aqueous solution provides quantitative data on its long-term stability at different temperatures. These findings offer a valuable reference for the stability of clindamycin solutions.
| Storage Temperature | Day 0 (%) | Day 30 (%) | Day 60 (%) | Day 90 (%) | Day 180 (%) |
| 5°C | 100 | 98.5 | 96.2 | 94.1 | 91.3 |
| 25°C | 100 | 97.1 | 94.5 | 92.0 | 89.8 |
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting a forced degradation study on clindamycin, in accordance with ICH guidelines, to identify potential degradation products and establish a stability-indicating method.[4][5][6]
Objective: To investigate the degradation profile of clindamycin under various stress conditions.
Materials:
-
Clindamycin reference standard
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 30%
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Heating block or water bath
-
UV chamber
-
HPLC system with a UV or PDA detector
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of clindamycin in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
Heat the mixture at 60°C for 4 hours.
-
Cool the solution to room temperature and neutralize with 0.1 N NaOH.
-
Dilute to a final concentration of 100 µg/mL with mobile phase.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Heat the mixture at 60°C for 4 hours.
-
Cool the solution to room temperature and neutralize with 0.1 N HCl.
-
Dilute to a final concentration of 100 µg/mL with mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.
-
Keep the solution at room temperature for 24 hours.
-
Dilute to a final concentration of 100 µg/mL with mobile phase.
-
-
Thermal Degradation:
-
Keep the solid clindamycin powder in a hot air oven at 105°C for 24 hours.
-
After exposure, prepare a 100 µg/mL solution in the mobile phase.
-
-
Photolytic Degradation:
-
Expose a solution of clindamycin (100 µg/mL in mobile phase) to UV light (254 nm) in a photostability chamber for 24 hours.
-
Keep a control sample, wrapped in aluminum foil, in the same chamber.
-
-
Analysis:
-
Analyze all the stressed samples and a non-stressed control sample by a validated stability-indicating HPLC method.
-
Monitor for the appearance of new peaks and the decrease in the peak area of the parent drug.
-
Bioanalytical LC-MS/MS Method for Quantification in Plasma
This protocol describes a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of clindamycin in human plasma, utilizing this compound as an internal standard (IS).[1][7][8]
Objective: To accurately quantify the concentration of clindamycin in plasma samples for pharmacokinetic studies.
Materials and Instrumentation:
-
Clindamycin reference standard
-
This compound (Internal Standard)
-
Human plasma (blank)
-
Acetonitrile (HPLC grade)
-
Formic acid
-
Water (LC-MS grade)
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer with an electrospray ionization source)
-
C18 analytical column
Procedure:
-
Preparation of Standard and QC Samples:
-
Prepare stock solutions of clindamycin and this compound in methanol.
-
Prepare calibration standards by spiking blank human plasma with appropriate volumes of the clindamycin stock solution to achieve a concentration range (e.g., 0.05 to 10 µg/mL).
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (unknown, standard, or QC), add 20 µL of the this compound internal standard working solution (e.g., at 1 µg/mL).
-
Vortex for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
LC Conditions:
-
Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate clindamycin from endogenous plasma components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Clindamycin: m/z 425.2 → 126.3
-
This compound: m/z 429.2 → 126.3 (or other appropriate fragment)
-
-
Optimize other parameters such as collision energy and declustering potential.
-
-
-
Data Analysis:
-
Quantify clindamycin by calculating the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their nominal concentrations using a weighted linear regression.
-
Determine the concentration of clindamycin in the unknown samples and QC samples from the calibration curve.
-
Visualizations
Metabolic Pathway of Clindamycin
Clindamycin is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4, with a minor contribution from CYP3A5.[2][9][10][11][12] The main metabolic pathways are S-oxidation to form clindamycin sulfoxide and N-demethylation to produce N-desmethylclindamycin.[2][9][10][11][12]
Caption: Metabolic pathway of clindamycin mediated by CYP3A4/5.
Experimental Workflow for Bioanalytical Quantification
The following diagram illustrates the workflow for quantifying clindamycin in plasma samples using LC-MS/MS with this compound as an internal standard.
References
- 1. Determination of Clindamycin in Human Plasma by LC-MS/MS [zpxb.xml-journal.net]
- 2. Clindamycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mass-spec.stanford.edu [mass-spec.stanford.edu]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Determination of clindamycin in human plasma by liquid chromatography-electrospray tandem mass spectrometry: application to the bioequivalence study of clindamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Ways to Improve Insights into Clindamycin Pharmacology and Pharmacokinetics Tailored to Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. researchgate.net [researchgate.net]
The Role of Clindamycin-13C,d3 as a Stable Isotope-Labeled Internal Standard in Quantitative Bioanalysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of Clindamycin-13C,d3 as a stable isotope-labeled (SIL) internal standard in the quantitative analysis of clindamycin, a widely used lincosamide antibiotic. This guide provides a comprehensive overview of the underlying principles, detailed experimental protocols, and representative data to facilitate the development and validation of robust bioanalytical methods.
Introduction: The Imperative for Internal Standards in Quantitative Mass Spectrometry
Accurate and precise quantification of drugs and their metabolites in complex biological matrices is paramount in drug development and clinical research. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for bioanalysis due to its high sensitivity, selectivity, and speed. However, the accuracy of LC-MS/MS quantification can be compromised by several factors, including variability in sample preparation, chromatographic performance, and ionization efficiency in the mass spectrometer.
To mitigate these variabilities, an internal standard (IS) is incorporated into the analytical workflow. An ideal IS is a compound that behaves chemically and physically similarly to the analyte of interest but is distinguishable by the mass spectrometer. Stable isotope-labeled internal standards, such as this compound, are considered the "gold standard" for internal standardization in LC-MS/MS.
1.1. The Principle of Isotope Dilution Mass Spectrometry
The use of a stable isotope-labeled internal standard is based on the principle of isotope dilution mass spectrometry. A known amount of the SIL-IS is added to the sample at the earliest stage of the sample preparation process. The SIL-IS and the endogenous analyte are then co-extracted, co-chromatographed, and co-ionized. Because the SIL-IS has nearly identical physicochemical properties to the analyte, it experiences the same degree of loss during sample processing and the same extent of ionization enhancement or suppression in the mass spectrometer.
The mass spectrometer distinguishes between the analyte and the SIL-IS based on their mass-to-charge ratio (m/z) difference. The concentration of the analyte is then determined by calculating the ratio of the peak area of the analyte to the peak area of the SIL-IS. This ratio is directly proportional to the concentration of the analyte and is independent of variations in sample recovery and matrix effects.
Principle of Isotope Dilution Mass Spectrometry Workflow.
Why this compound is an Ideal Internal Standard
This compound is a synthetic derivative of clindamycin where one carbon atom is replaced with its stable isotope, carbon-13 (¹³C), and three hydrogen atoms in a methyl group are replaced with deuterium (²H or d). This labeling strategy results in a mass increase of 4 Da (1 from ¹³C and 3 from d3) compared to the parent clindamycin molecule.
The key advantages of using this compound as an internal standard include:
-
Co-elution with the Analyte: Due to its structural identity with clindamycin, this compound co-elutes with the analyte during liquid chromatography. This ensures that both compounds experience the same matrix effects at the same time.
-
Identical Extraction Recovery: The stable isotope labeling does not significantly alter the physicochemical properties of the molecule, leading to identical extraction recovery from the biological matrix for both the analyte and the internal standard.
-
Similar Ionization Efficiency: Both clindamycin and this compound exhibit similar ionization behavior in the mass spectrometer's ion source, effectively compensating for any ionization suppression or enhancement.
-
Minimal Isotopic Crosstalk: The +4 Da mass difference provides a clear separation in the mass spectrum, minimizing the risk of isotopic interference from the naturally occurring isotopes of clindamycin.
Experimental Protocols for the Quantification of Clindamycin using this compound
This section provides a detailed, representative experimental protocol for the analysis of clindamycin in human plasma using this compound as an internal standard. This protocol is a composite based on established methodologies in the scientific literature.
Materials and Reagents
-
Clindamycin reference standard
-
This compound internal standard
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve clindamycin and this compound in methanol to prepare individual stock solutions of 1 mg/mL.
-
Working Standard Solutions: Serially dilute the clindamycin stock solution with 50:50 (v/v) methanol:water to prepare a series of working standard solutions for calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water to achieve a final concentration of 100 ng/mL.
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution (100 ng/mL) to each tube (except for the blank matrix).
-
Add 400 µL of cold acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.
Methodological & Application
Application Note: Quantification of Clindamycin in Human Plasma by LC-MS/MS using Clindamycin-¹³C,d₃ as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Clindamycin is a lincosamide antibiotic used to treat a variety of serious bacterial infections. Accurate and reliable quantification of clindamycin in human plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of clindamycin in human plasma. The use of a stable isotope-labeled internal standard, Clindamycin-¹³C,d₃, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing and instrument response.
Principle
This method involves the extraction of clindamycin and the internal standard, Clindamycin-¹³C,d₃, from human plasma via protein precipitation. The separated analytes are then quantified using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).
Materials and Reagents
-
Analytes and Internal Standard:
-
Reagents:
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
-
Human Plasma:
-
Blank human plasma with K₂EDTA as anticoagulant, sourced from an accredited biobank.
-
Experimental Protocols
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of clindamycin hydrochloride and Clindamycin-¹³C,d₃ into separate 10 mL volumetric flasks.
-
Dissolve and dilute to volume with methanol. Store at -20°C.[1]
-
-
Working Standard Solutions:
-
Prepare serial dilutions of the clindamycin stock solution with a 50:50 mixture of methanol and water to create working standards for the calibration curve and quality control (QC) samples.
-
-
Internal Standard Working Solution (100 ng/mL):
-
Dilute the Clindamycin-¹³C,d₃ stock solution with acetonitrile to a final concentration of 100 ng/mL.
-
Sample Preparation: Protein Precipitation
-
Label polypropylene microcentrifuge tubes for calibration standards, QC samples, and unknown plasma samples.
-
Add 50 µL of the appropriate working standard solution (or blank diluent for the blank sample) to the corresponding tubes.
-
Pipette 100 µL of human plasma into each tube.
-
Vortex briefly to mix.
-
Add 300 µL of the internal standard working solution (100 ng/mL in acetonitrile) to each tube to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 200 µL of the supernatant to a clean 96-well plate or autosampler vials.
-
Inject 5 µL into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography (LC) System:
-
Instrument: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 analytical column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm) is suitable.[4][5]
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
Mass Spectrometry (MS) System:
-
Instrument: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.[6]
-
Gas Flow Rates: Optimized for the specific instrument.
Data Presentation
Table 1: LC Gradient Elution Program
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 0.4 | 95 | 5 |
| 0.5 | 0.4 | 95 | 5 |
| 2.5 | 0.4 | 5 | 95 |
| 3.5 | 0.4 | 5 | 95 |
| 3.6 | 0.4 | 95 | 5 |
| 5.0 | 0.4 | 95 | 5 |
Table 2: Mass Spectrometer Parameters (MRM Transitions)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Clindamycin | 425.2 | 126.3 | 150 | 25 |
| Clindamycin-¹³C,d₃ | 429.2 | 126.3 | 150 | 25 |
Note: Collision energy and other MS parameters may require optimization for the specific instrument used.
Table 3: Method Validation Summary (Typical Performance)
| Parameter | Result |
| Linearity Range | 1 - 5000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 12% |
| Accuracy (% Bias) | Within ±15% |
| Recovery | > 85% |
| Matrix Effect | Minimal |
Visualizations
Caption: Workflow for the extraction and analysis of clindamycin.
Caption: MRM fragmentation of clindamycin and its internal standard.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of clindamycin in human plasma. The simple protein precipitation sample preparation procedure and the use of a stable isotope-labeled internal standard make this method suitable for high-throughput analysis in clinical and research settings. The method demonstrates excellent performance characteristics in terms of linearity, precision, accuracy, and recovery, meeting the typical requirements for bioanalytical method validation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Clindamycin-13C,D3 Hydrochloride | LGC Standards [lgcstandards.com]
- 3. This compound | CAS 2140264-63-5 | LGC Standards [lgcstandards.com]
- 4. An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
- 6. agilent.com [agilent.com]
Application of Clindamycin-13C,d3 in Pharmacokinetic Studies: A Detailed Guide
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Clindamycin-13C,d3 as an internal standard in pharmacokinetic (PK) studies of clindamycin. The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), offering high precision and accuracy by correcting for variability in sample preparation and instrument response.
Introduction to Clindamycin Pharmacokinetics
Clindamycin is a lincosamide antibiotic used to treat a variety of serious bacterial infections. It inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[1][2] Understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is crucial for optimizing dosing regimens and ensuring therapeutic efficacy while minimizing adverse effects. Clindamycin is primarily metabolized in the liver by the CYP3A4 enzyme system.[3][4]
The Role of Stable Isotope-Labeled Internal Standards
In pharmacokinetic studies, accurate quantification of drug concentrations in biological matrices like plasma is essential. Stable isotope-labeled internal standards, such as this compound, are ideal for this purpose. Because they are chemically identical to the analyte, they co-elute chromatographically and exhibit similar ionization efficiency in the mass spectrometer. This allows for precise correction of any analyte loss during sample processing or fluctuations in instrument performance, leading to highly reliable data.
Experimental Protocols
The following protocols are provided as a comprehensive guide for conducting a pharmacokinetic study of clindamycin using this compound as an internal standard.
I. Bioanalytical Method: Quantification of Clindamycin in Human Plasma by LC-MS/MS
This method is designed for the quantitative analysis of clindamycin in human plasma samples obtained from clinical trials or preclinical studies.
1. Materials and Reagents:
-
Clindamycin reference standard
-
This compound (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate
-
Ultrapure water
-
Human plasma (drug-free)
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
3. Preparation of Stock and Working Solutions:
-
Clindamycin Stock Solution (1 mg/mL): Accurately weigh and dissolve clindamycin in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the clindamycin stock solution in 50:50 acetonitrile:water to create calibration standards. Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.
4. Sample Preparation (Protein Precipitation):
-
Aliquot 100 µL of plasma sample, calibration standard, or quality control (QC) sample into a microcentrifuge tube.
-
Add 20 µL of the this compound working solution and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject into the LC-MS/MS system.
5. LC-MS/MS Conditions:
| Parameter | Setting |
| HPLC | |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate for 2 min |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS/MS | |
| Ionization Mode | ESI Positive |
| MRM Transition (Clindamycin) | m/z 425.2 → 126.3 |
| MRM Transition (this compound) | m/z 429.2 → 126.3 |
| Dwell Time | 100 ms |
| Collision Energy | Optimized for the specific instrument |
| Capillary Voltage | 3.5 kV |
6. Method Validation:
The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, recovery, and stability.
II. Pharmacokinetic Study Protocol
This protocol outlines a typical single-dose pharmacokinetic study in healthy volunteers.
1. Study Design:
-
Open-label, single-dose, crossover study design.
-
A sufficient number of healthy male and female volunteers.
-
Appropriate washout period between treatments.
2. Dosing:
-
Administer a single oral dose of clindamycin (e.g., 300 mg capsule) with water.
3. Blood Sampling:
-
Collect venous blood samples into tubes containing an appropriate anticoagulant (e.g., K2-EDTA) at the following time points: pre-dose (0 h), and at 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose.
-
Process blood samples by centrifugation to obtain plasma, and store frozen at -80°C until analysis.
4. Data Analysis:
-
Analyze plasma samples for clindamycin concentrations using the validated LC-MS/MS method described above.
-
Calculate pharmacokinetic parameters using non-compartmental analysis. Key parameters include:
-
Cmax (Maximum plasma concentration)
-
Tmax (Time to reach Cmax)
-
AUC (Area under the plasma concentration-time curve)
-
t1/2 (Elimination half-life)
-
Data Presentation
The following tables summarize representative quantitative data from a hypothetical pharmacokinetic study.
Table 1: Bioanalytical Method Validation Summary
| Validation Parameter | Acceptance Criteria | Result |
| Linearity | r² ≥ 0.99 | 0.998 |
| Range | 1 - 5000 ng/mL | Met |
| Accuracy | Within ±15% of nominal | -5.2% to 8.5% |
| Precision (Intra-day) | RSD ≤ 15% | 3.1% to 7.8% |
| Precision (Inter-day) | RSD ≤ 15% | 4.5% to 9.2% |
| Recovery | Consistent and reproducible | 85-95% |
| Matrix Effect | Minimal | < 10% |
Table 2: Mean Pharmacokinetic Parameters of Clindamycin (300 mg Oral Dose)
| Parameter | Unit | Mean ± SD |
| Cmax | ng/mL | 2500 ± 550 |
| Tmax | h | 0.75 ± 0.25 |
| AUC(0-t) | ngh/mL | 8500 ± 1800 |
| AUC(0-inf) | ngh/mL | 8800 ± 1900 |
| t1/2 | h | 2.5 ± 0.5 |
Visualizations
The following diagrams illustrate the experimental workflow and the metabolic pathway of clindamycin.
Experimental Workflow for a Clindamycin Pharmacokinetic Study.
Simplified Metabolic Pathway of Clindamycin.
References
Application Notes & Protocols: Tracing Clindamycin's Metabolic Fate and its Impact on Bacterial Central Carbon Metabolism using Clindamycin-¹³C,d₃ in Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic flux analysis (MFA) is a powerful methodology used to elucidate the rates of metabolic reactions within a biological system.[1][2][3] By introducing isotopically labeled substrates, researchers can trace the flow of atoms through metabolic pathways, providing a quantitative understanding of cellular physiology.[1][2][4][5][6] This technique has been widely applied in various fields, including metabolic engineering, disease research, and drug development.[7][8]
Clindamycin is a lincosamide antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[9][10][11][12][13] While its primary mechanism of action is well-established, the downstream effects on bacterial metabolism are less characterized. Understanding how antibiotics modulate bacterial metabolic networks is crucial for developing new antimicrobial strategies and combating antibiotic resistance.[14][15][16][17]
This document outlines a hypothetical application of Clindamycin-¹³C,d₃ as a stable isotope tracer in metabolic flux analysis to simultaneously track the metabolic fate of the drug and investigate its impact on the central carbon metabolism of a model bacterium, such as Staphylococcus aureus. The ¹³C and deuterium (d₃) labels on the Clindamycin molecule allow for its unambiguous detection and tracing within the cell.
Hypothetical Application: Elucidating the Metabolic Interplay between Clindamycin and S. aureus
The primary objective of this hypothetical study is to utilize Clindamycin-¹³C,d₃ to:
-
Trace the uptake and potential intracellular modification of Clindamycin by S. aureus.
-
Quantify the metabolic perturbations in the central carbon metabolism of S. aureus upon exposure to a sub-inhibitory concentration of Clindamycin.
-
Identify potential metabolic nodes that are critical for bacterial adaptation to Clindamycin-induced stress.
Experimental Protocols
Bacterial Strain and Culture Conditions
-
Bacterial Strain: Staphylococcus aureus (e.g., ATCC 29213).
-
Culture Medium: A chemically defined minimal medium with known concentrations of all carbon sources (e.g., glucose, amino acids) is essential for accurate flux analysis.
-
Growth Conditions: Aerobic batch culture in a bioreactor with controlled temperature (37°C), pH (7.2), and aeration.
Stable Isotope Labeling Experiment
-
Pre-culture: Inoculate an overnight culture of S. aureus in the defined minimal medium.
-
Main Culture: Dilute the pre-culture into fresh, pre-warmed minimal medium in the bioreactor to an initial OD₆₀₀ of ~0.05.
-
Labeling: When the culture reaches the mid-exponential growth phase (OD₆₀₀ ≈ 0.4-0.6), introduce the following to triplicate bioreactors:
-
Control Group: Unlabeled glucose.
-
Experimental Group 1: 80% [1-¹³C]glucose and 20% [U-¹³C]glucose (or another optimized mixture for flux analysis of central carbon metabolism).
-
Experimental Group 2: 80% [1-¹³C]glucose, 20% [U-¹³C]glucose, and a sub-inhibitory concentration of unlabeled Clindamycin.
-
Experimental Group 3: 80% [1-¹³C]glucose, 20% [U-¹³C]glucose, and the same sub-inhibitory concentration of Clindamycin-¹³C,d₃.
-
-
Incubation: Continue the incubation under controlled conditions to allow for the incorporation of the labeled substrates and to reach a metabolic and isotopic steady state.
Sample Quenching and Metabolite Extraction
-
Quenching: Rapidly harvest bacterial cells from a known volume of culture by centrifugation at low temperature. Immediately quench metabolic activity by resuspending the cell pellet in a cold quenching solution (e.g., 60% methanol at -20°C).
-
Extraction: Extract intracellular metabolites by adding a cold extraction solvent (e.g., a mixture of methanol, acetonitrile, and water) to the quenched cell pellet. Lyse the cells using methods like bead beating or sonication.
-
Sample Preparation: Centrifuge the lysate to pellet cell debris. Collect the supernatant containing the metabolites and store it at -80°C until analysis.
Analytical Methods: LC-MS/MS
-
Instrumentation: A high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system is required for the sensitive and selective detection of labeled metabolites.
-
Metabolite Analysis:
-
Separate intracellular metabolites using an appropriate chromatography method (e.g., HILIC or reversed-phase).
-
Analyze the eluent by mass spectrometry to determine the mass isotopomer distributions (MIDs) of key metabolites in the central carbon pathway (e.g., glucose-6-phosphate, fructose-6-phosphate, pyruvate, and TCA cycle intermediates).
-
Simultaneously, develop a targeted LC-MS/MS method to detect and quantify Clindamycin-¹³C,d₃ and any potential labeled metabolites derived from it.
-
Data Analysis and Metabolic Flux Calculation
-
Data Processing: Process the raw LC-MS/MS data to obtain the MIDs of the targeted metabolites. Correct for the natural abundance of ¹³C.
-
Flux Calculation: Use a computational flux modeling software (e.g., INCA, Metran) to estimate the intracellular metabolic fluxes. The software will fit the experimentally measured MIDs and extracellular rates (e.g., glucose uptake, lactate secretion) to a metabolic network model of S. aureus to calculate the flux distribution.
Illustrative Data Presentation
The following tables represent hypothetical data that could be obtained from this study.
Table 1: Mass Isotopomer Distribution (MID) of Pyruvate
| Mass Isotopomer | Control | + Clindamycin |
| M+0 | 30% | 45% |
| M+1 | 40% | 35% |
| M+2 | 25% | 15% |
| M+3 | 5% | 5% |
Table 2: Relative Fluxes through Key Pathways (Normalized to Glucose Uptake Rate)
| Metabolic Pathway | Control | + Clindamycin |
| Glycolysis | 100 | 85 |
| Pentose Phosphate Pathway | 30 | 45 |
| TCA Cycle | 60 | 40 |
| Anaplerotic Reactions | 15 | 25 |
Table 3: Intracellular Concentration of Clindamycin-¹³C,d₃ and its Potential Metabolite
| Compound | Intracellular Concentration (ng/mg protein) |
| Clindamycin-¹³C,d₃ | 150 |
| Putative Metabolite A-¹³C,d₃ | 12 |
Visualizations
Caption: Experimental workflow for metabolic flux analysis using Clindamycin-¹³C,d₃.
Caption: Simplified bacterial central carbon metabolism and the inhibitory action of Clindamycin.
Caption: Logical flow from Clindamycin treatment to metabolic adaptation.
Conclusion
The use of Clindamycin-¹³C,d₃ in metabolic flux analysis represents a novel, albeit hypothetical, approach to gain deeper insights into the complex interplay between this antibiotic and bacterial metabolism. By tracing the drug's fate and simultaneously quantifying the resulting metabolic perturbations, researchers can uncover new aspects of its mechanism of action and identify potential metabolic vulnerabilities that could be exploited for future antimicrobial therapies. The protocols and data presented here provide a conceptual framework for designing and interpreting such studies, paving the way for a more comprehensive understanding of antibiotic-pathogen interactions at the metabolic level.
References
- 1. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 2. researchgate.net [researchgate.net]
- 3. Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tracing metabolic flux through time and space with isotope labeling experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic Flux â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 7. Metabolic Flux Analysis and In Vivo Isotope Tracing - Creative Proteomics [creative-proteomics.com]
- 8. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 9. Clindamycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Clindamycin - Wikipedia [en.wikipedia.org]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Cleocin (Clindamycin): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 13. Clindamycin - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 14. Food for thought: Opportunities to target carbon metabolism in antibacterial drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Reducing bacterial antibiotic resistance by targeting bacterial metabolic pathways and disrupting RND efflux pump activity [redalyc.org]
- 17. The role of bacterial metabolism in antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Preparation of Clindamycin-13C,d3 Stock and Working Solutions
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
Clindamycin is a lincosamide antibiotic used to treat a variety of serious bacterial infections.[1] Clindamycin-13C,d3 is a stable isotope-labeled version of Clindamycin that is commonly used as an internal standard in quantitative analysis by mass spectrometry (MS) for pharmacokinetic studies, therapeutic drug monitoring, and other clinical and research applications. Accurate preparation of stock and working solutions is critical for generating reliable and reproducible experimental results. This document provides a detailed protocol for the preparation of this compound stock and working solutions.
2. Materials and Equipment
-
This compound (solid form)
-
High-purity solvent (e.g., DMSO, ethanol, methanol, or water)
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Calibrated pipettes and sterile, disposable tips
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Cryogenic vials or amber glass vials with screw caps
-
-20°C and -80°C freezers
3. Safety Precautions
-
Handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Refer to the Safety Data Sheet (SDS) for detailed safety information.
4. Experimental Protocols
4.1. Preparation of this compound Stock Solution (e.g., 1 mg/mL)
This protocol describes the preparation of a 1 mg/mL stock solution. The concentration can be adjusted based on experimental requirements.
-
Equilibration: Allow the vial of solid this compound to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation.
-
Weighing: Accurately weigh a precise amount of this compound (e.g., 1 mg) using a calibrated analytical balance.
-
Dissolution: Transfer the weighed solid to a volumetric flask of the appropriate size (e.g., 1 mL for a 1 mg/mL solution). Add a small amount of the chosen solvent (e.g., DMSO, ethanol, or methanol) to dissolve the solid.[2] Clindamycin is soluble in organic solvents such as ethanol and DMSO.[2]
-
Mixing: Vortex the solution for at least 30 seconds to ensure complete dissolution. If necessary, use an ultrasonic bath for a few minutes to aid dissolution.
-
Volume Adjustment: Once the solid is completely dissolved, bring the solution to the final volume with the solvent.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in cryogenic or amber glass vials to minimize freeze-thaw cycles.[3] Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3]
4.2. Preparation of this compound Working Solutions
Working solutions are prepared by diluting the stock solution to the desired final concentration using an appropriate diluent (e.g., mobile phase, plasma, or buffer).
-
Thawing: Thaw a vial of the stock solution at room temperature.
-
Dilution Calculation: Calculate the volume of the stock solution required to prepare the desired concentration of the working solution using the formula: C1V1 = C2V2 Where:
-
C1 = Concentration of the stock solution
-
V1 = Volume of the stock solution to be used
-
C2 = Desired concentration of the working solution
-
V2 = Final volume of the working solution
-
-
Preparation: Using a calibrated pipette, transfer the calculated volume of the stock solution into a volumetric flask. Add the diluent to the mark and mix thoroughly by vortexing.
-
Serial Dilutions (if required): For preparing a calibration curve, a series of working solutions of different concentrations may be needed. These can be prepared by performing serial dilutions from a higher concentration working solution.
-
Storage: Working solutions, especially those in aqueous buffers, are generally less stable than stock solutions. It is recommended to prepare fresh working solutions daily.[2] If storage is necessary, store at 2-8°C for a short period, but stability should be verified.
5. Data Presentation
| Parameter | Stock Solution | Working Solutions |
| Analyte | This compound | This compound |
| Typical Concentration | 1 mg/mL | Varies (e.g., 1 ng/mL - 1000 ng/mL) |
| Solvent | DMSO, Ethanol, Methanol | Mobile Phase, Plasma, Buffer |
| Preparation | Dissolve weighed solid in solvent in a volumetric flask. | Dilute stock solution with appropriate diluent. |
| Storage Temperature | -20°C (short-term) or -80°C (long-term)[3] | 2-8°C (short-term, stability to be verified) or prepare fresh daily.[2] |
| Storage Duration | Up to 1 month at -20°C, up to 6 months at -80°C.[3] | Preferably fresh, or for a limited time at 2-8°C. |
6. Visualization
Caption: Workflow for preparing this compound stock and working solutions.
References
Application Note: Mass Spectrometry Fragmentation and Quantitative Analysis of Clindamycin-13C,d3
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the quantitative analysis of Clindamycin using a stable isotope-labeled internal standard, Clindamycin-13C,d3, by liquid chromatography-tandem mass spectrometry (LC-MS/MS). It includes the predicted fragmentation pattern of this compound, optimized mass spectrometry parameters, a comprehensive experimental protocol, and a workflow for sample analysis. This guide is intended to assist researchers in developing robust and accurate bioanalytical methods for Clindamycin in various matrices.
Introduction
Clindamycin is a lincosamide antibiotic used to treat a variety of bacterial infections.[1] Accurate quantification of Clindamycin in biological matrices is crucial for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry as it compensates for matrix effects and variations in sample preparation and instrument response.[2][3] This document outlines the expected mass spectrometry fragmentation of this compound and provides a detailed protocol for its use in quantitative analysis.
Mass Spectrometry Fragmentation Pattern
The fragmentation of Clindamycin in positive ion electrospray ionization (ESI) mass spectrometry is well-characterized. The primary fragmentation pathway involves the cleavage of the amide bond, resulting in a characteristic product ion corresponding to the N-methyl-L-proline moiety.[4][5]
Clindamycin (Unlabeled)
-
Precursor Ion [M+H]⁺: m/z 425.2
-
Major Product Ion: m/z 126.3
Other reported product ions for Clindamycin arise from neutral losses of water (H₂O), hydrochloric acid (HCl), and methanethiol (CH₃SH).[5]
This compound (Predicted)
This compound is labeled with one ¹³C atom and three deuterium atoms on the N-methyl group of the proline ring. This leads to a predictable mass shift in the precursor ion and the major product ion.
-
Predicted Precursor Ion [M+H]⁺: m/z 429.2
-
Predicted Major Product Ion: m/z 130.3
The predicted mass shift of +4 Da in the major product ion confirms that the isotopic labels are located on the N-methyl-L-proline fragment.
Quantitative Data Summary
The following table summarizes the key mass spectrometry parameters for the quantitative analysis of Clindamycin using this compound as an internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Clindamycin | 425.2 | 126.3 | 20 - 30 |
| This compound | 429.2 | 130.3 | 20 - 30 |
Note: The optimal collision energy may vary depending on the mass spectrometer used and should be optimized empirically.
Experimental Protocol
This protocol describes a general method for the extraction and analysis of Clindamycin from human plasma.
Materials and Reagents
-
Clindamycin reference standard
-
This compound internal standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Human plasma (blank)
Sample Preparation (Protein Precipitation)
-
Thaw plasma samples and blank plasma at room temperature.
-
To 100 µL of plasma, add 10 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography (LC) Conditions
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water or 10 mM Ammonium Acetate in water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5 - 10 µL
-
Column Temperature: 40°C
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.5 min: 95% B
-
3.5-3.6 min: 95-5% B
-
3.6-5.0 min: 5% B
-
Note: The gradient should be optimized to ensure adequate separation from matrix components.
Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Source Parameters:
-
Capillary Voltage: 3.0 - 4.0 kV
-
Source Temperature: 120 - 150°C
-
Desolvation Temperature: 350 - 450°C
-
Cone Gas Flow: 50 - 100 L/hr
-
Desolvation Gas Flow: 600 - 800 L/hr
-
-
MRM Transitions:
-
Clindamycin: 425.2 → 126.3
-
This compound: 429.2 → 130.3
-
Note: Ion source parameters should be optimized for the specific instrument being used to achieve maximum sensitivity.
Experimental Workflow
The following diagram illustrates the logical workflow for the quantitative analysis of Clindamycin using LC-MS/MS with a stable isotope-labeled internal standard.
Caption: LC-MS/MS workflow for Clindamycin quantification.
Conclusion
The use of this compound as an internal standard provides a reliable and accurate method for the quantification of Clindamycin in biological matrices. The predicted fragmentation pattern and the detailed protocol provided in this application note serve as a comprehensive guide for researchers and scientists in the field of drug development and bioanalysis. The presented workflow ensures robust and reproducible results for pharmacokinetic and other quantitative studies of Clindamycin.
References
- 1. agilent.com [agilent.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Determination of Clindamycin in Human Plasma by LC-MS/MS [zpxb.xml-journal.net]
- 4. ovid.com [ovid.com]
- 5. Separation and characterization of clindamycin and related impurities in bulk drug by high-performance liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Clindamycin Quantification: A Technical Support Guide to Minimizing Ion Suppression
Welcome to the technical support center for the quantification of clindamycin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to minimizing ion suppression in LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem in clindamycin quantification?
A1: Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of the target analyte, in this case, clindamycin, is reduced by the presence of co-eluting compounds from the sample matrix.[1][2] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the quantitative analysis.[1][3] In bioanalytical assays, endogenous components of the biological matrix such as proteins, salts, and phospholipids are common causes of ion suppression.[4][5][6]
Q2: How can I detect ion suppression in my clindamycin analysis?
A2: A common method to identify and assess the extent of ion suppression is the post-column infusion experiment.[4][7] In this technique, a constant flow of a clindamycin standard solution is introduced into the mass spectrometer after the analytical column.[8] A blank matrix sample is then injected onto the LC system. Any dip in the constant baseline signal of clindamycin indicates the retention times at which matrix components are eluting and causing ion suppression.[7] Another method involves comparing the response of an analyte spiked into a post-extraction blank matrix to the response in a neat solution; a lower response in the matrix indicates suppression.[5]
Q3: Which ionization technique is less prone to ion suppression for clindamycin, ESI or APCI?
A3: Electrospray ionization (ESI) is generally more susceptible to ion suppression than atmospheric pressure chemical ionization (APCI).[1][9] This is because ESI's ionization process is more complex and can be more easily affected by competing ions and changes in the physical properties of the droplets being sprayed.[1] If significant ion suppression is observed with ESI, switching to APCI could be a viable strategy, provided clindamycin can be effectively ionized by APCI.[7]
Q4: Can changing the LC method help reduce ion suppression?
A4: Yes, optimizing the chromatographic separation is a key strategy.[7] By improving the separation of clindamycin from interfering matrix components, the likelihood of co-elution and subsequent ion suppression is reduced.[2] Techniques such as using Ultra-Performance Liquid Chromatography (UPLC) systems with smaller particle size columns can provide significantly better resolution and reduce ion suppression.[10][11] Additionally, adjusting the mobile phase composition and gradient can help to chromatographically separate clindamycin from the suppression zones.[12]
Q5: How does the choice of internal standard affect ion suppression?
A5: The use of a suitable internal standard (IS) is crucial for compensating for matrix effects.[2] An ideal IS co-elutes with the analyte and experiences similar ion suppression or enhancement.[9] Stable isotope-labeled (SIL) internal standards are considered the gold standard as they have nearly identical physicochemical properties to the analyte and will be affected by the matrix in the same way, allowing for reliable quantification.[9] For clindamycin, using a synthesized deuterated analog like d1-N-ethylclindamycin as an internal standard has been shown to be effective.[13]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments in a question-and-answer format.
Problem 1: I am seeing low and inconsistent signal intensity for clindamycin, especially in plasma samples.
-
Question: What is the most likely cause and how can I fix it?
-
Answer: This is a classic sign of ion suppression. The complex nature of plasma means that endogenous components like phospholipids, salts, and proteins are likely co-eluting with your analyte and interfering with its ionization.[4][8]
-
Troubleshooting Steps:
-
Assess the Matrix Effect: Perform a post-column infusion experiment to confirm at what retention times ion suppression is occurring.[4]
-
Improve Sample Preparation: Your current sample preparation method may not be sufficiently cleaning up the sample. Protein precipitation is a common but less selective method that can leave many interfering substances.[7] Consider switching to a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[2] For plasma, phospholipid removal cartridges can be particularly effective.[14]
-
Optimize Chromatography: If you have confirmed that clindamycin is co-eluting with a region of ion suppression, adjust your chromatographic method to move its retention time. This could involve changing the gradient, mobile phase composition, or using a different stationary phase.[7] Employing UPLC can also enhance resolution and minimize suppression.[11]
-
-
Problem 2: My calibration curve is linear in solvent but not in the biological matrix.
-
Question: Why is this happening and what should I do?
-
Answer: This indicates a significant matrix effect that is not consistent across the concentration range of your calibrators.[2]
-
Troubleshooting Steps:
-
Use a Matrix-Matched Calibration Curve: Prepare your calibration standards in the same biological matrix as your samples. This helps to normalize the ion suppression effect across all points of the curve.[2]
-
Employ a Stable Isotope-Labeled Internal Standard: A SIL-IS will co-elute and experience the same ion suppression as clindamycin, providing a consistent analyte-to-IS ratio and restoring linearity.[9] If a SIL-IS is not available, a structural analog can be used, but its effectiveness in compensating for suppression must be carefully validated.
-
Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components.[9][15] However, this will also dilute your analyte, so this approach is only feasible if your assay has sufficient sensitivity.
-
-
Problem 3: I am observing a gradual decrease in clindamycin signal over a batch of injections.
-
Question: What could be causing this progressive signal loss?
-
Answer: This is likely due to the accumulation of non-volatile matrix components in the ion source or on the analytical column, leading to increasing ion suppression over time.[8]
-
Troubleshooting Steps:
-
Implement Column Washing: Introduce a robust column wash step at the end of each chromatographic run, using a high percentage of strong organic solvent to remove strongly retained matrix components.[8]
-
Use a Guard Column: A guard column can help protect your analytical column from contamination by adsorbing some of the interfering compounds.[8]
-
Clean the Ion Source: Regularly clean the ion source components as per the manufacturer's instructions to remove accumulated residue.
-
Improve Sample Cleanup: Re-evaluate your sample preparation method to reduce the amount of non-volatile material being injected. Techniques like SPE are generally better at removing these components than protein precipitation.[7]
-
-
Experimental Protocols
Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)
This protocol is a general guideline and may require optimization for your specific application.
-
Sample Aliquoting: To 100 µL of plasma sample, add the internal standard solution.
-
Alkalinization: Add a small volume (e.g., 50 µL) of a basic solution (e.g., 0.1 M NaOH) to deprotonate the clindamycin.
-
Extraction: Add 1 mL of an immiscible organic solvent (e.g., ethyl acetate).[13]
-
Vortexing: Vortex the mixture for 1-2 minutes to ensure thorough mixing and extraction.
-
Centrifugation: Centrifuge at high speed (e.g., 10,000 x g) for 5-10 minutes to separate the aqueous and organic layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the mobile phase.
-
Injection: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a general guideline and should be optimized based on the specific SPE cartridge used.
-
Cartridge Conditioning: Condition the SPE cartridge (e.g., a reversed-phase C18 or a specific phospholipid removal cartridge) according to the manufacturer's instructions. This typically involves washing with methanol followed by water.[14]
-
Sample Loading: Load the pre-treated plasma sample (e.g., diluted or acidified) onto the conditioned cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent) to remove salts and other polar interferences.
-
Elution: Elute the clindamycin and internal standard from the cartridge using a small volume of a strong solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase, as described in the LLE protocol.
-
Injection: Inject an aliquot into the LC-MS/MS system.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Clindamycin Quantification
| Sample Preparation Method | Typical Recovery (%) | Relative Ion Suppression Effect | Throughput | Cost per Sample | Key Advantage |
| Protein Precipitation (PPT) | >90% | High | High | Low | Simple and fast |
| Liquid-Liquid Extraction (LLE) | 85-100% | Moderate | Moderate | Moderate | Cleaner extracts than PPT |
| Solid-Phase Extraction (SPE) | >90%[14] | Low | Low-Moderate | High | Provides the cleanest extracts |
| Phospholipid Removal Plates | >92%[14] | Very Low | High | High | Specifically targets a major source of ion suppression |
Note: The values presented are typical and can vary depending on the specific matrix, protocol, and analytical conditions.
Visualizations
References
- 1. providiongroup.com [providiongroup.com]
- 2. longdom.org [longdom.org]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 9. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 10. Strategies for Dealing with Matrix Suppression in LC/MS/MS Bioanalyses [labscievents.pittcon.org]
- 11. waters.com [waters.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Quantitative analysis of clindamycin in human plasma by liquid chromatography/electrospray ionisation tandem mass spectrometry using d1-N-ethylclindamycin as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. DSpace [research-repository.griffith.edu.au]
Technical Support Center: Clindamycin-13C,d3 Internal Standard Response Variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in the Clindamycin-13C,d3 internal standard (IS) response during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of variability in the this compound internal standard response?
Variability in the internal standard response can stem from several factors throughout the analytical workflow. The most common causes include:
-
Sample Preparation Inconsistencies: Errors such as inconsistent pipetting of the IS, inadequate vortexing leading to incomplete mixing with the sample matrix, or variations in extraction efficiency between samples can lead to significant variability.[1]
-
Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of the this compound, leading to inconsistent responses across different samples or sample lots.[2][3]
-
Instrumental Issues: Problems with the LC-MS/MS system, such as inconsistent injection volumes, fluctuations in the ion source temperature, or detector drift, can cause systematic or random variations in the IS signal.[1][4]
-
Internal Standard Stability: Degradation of this compound in the sample matrix or in prepared solutions over time can lead to a decreasing trend in the IS response.
-
Isotopic Contribution: In some cases, the analyte (Clindamycin) may have a natural isotopic abundance that contributes to the signal of the internal standard, particularly if the mass difference is small. Conversely, the stable isotope-labeled internal standard may contain a small percentage of the unlabeled analyte.[5]
-
Co-elution of Analyte and Internal Standard: For a stable isotope-labeled internal standard to effectively compensate for matrix effects, it must co-elute with the analyte. Chromatographic separation of Clindamycin and this compound can lead to differential matrix effects and, consequently, a variable analyte/IS ratio.[6][7]
Q2: What are the acceptable limits for internal standard response variability?
Regulatory agencies and industry best practices suggest that the internal standard response should be monitored to ensure the integrity of the bioanalytical data. While there are no universally fixed acceptance criteria, a common approach is to investigate any significant or systematic variation. A general guideline is to consider investigation if the IS response for a sample deviates by more than 50% from the mean response of the calibration standards and quality control samples in the same run.[8] However, the decision to accept or reject data should be based on a thorough investigation of the cause of the variability and its impact on the accuracy of the analyte concentration.
Q3: How can I differentiate between random and systematic variability in the IS response?
-
Random Variability: This often appears as sporadic, unpredictable fluctuations in the IS response for a few individual samples within a run. Potential causes include isolated pipetting errors or inconsistent sample mixing.
-
Systematic Variability: This is characterized by a consistent trend or drift in the IS response across an analytical run, or a consistent difference in response between study samples and calibration/QC samples. This may indicate issues like instrument drift, progressive degradation of the IS, or a systematic matrix effect in a specific group of samples.[4]
Troubleshooting Guides
Guide 1: Investigating Sporadic/Random Internal Standard Variability
This guide provides a step-by-step approach to troubleshooting isolated, random fluctuations in the this compound internal standard response.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for sporadic internal standard variability.
Detailed Steps:
-
Review Chromatograms: Carefully examine the chromatograms of the affected samples. Look for any abnormalities in peak shape (e.g., splitting, tailing, fronting) or shifts in retention time for the this compound peak.
-
Review Sample Preparation Records: Check the laboratory notebooks or LIMS for any documented anomalies during the preparation of the affected samples, such as suspected pipetting errors or notes on incomplete mixing.
-
Re-inject Sample Extract: If the chromatogram appears normal and there are no documented preparation errors, re-inject the extract of the affected sample. If the IS response is consistent upon re-injection, the initial variability was likely due to an injection issue.
-
Re-extract and Re-analyze: If the variability persists after re-injection, or if a sample preparation error is suspected, re-extract and re-analyze the original sample. If the IS response is normal in the re-extracted sample, the issue was likely related to the initial sample preparation.
-
Broader Investigation: If the variability is still present after re-extraction and re-analysis, it may indicate a more systematic issue with that specific sample (e.g., a unique matrix effect) or a broader problem that was not initially apparent. Proceed to the troubleshooting guide for systematic variability.
Guide 2: Investigating Systematic Internal Standard Variability
This guide addresses consistent trends, drifts, or shifts in the this compound internal standard response across an analytical run.
Troubleshooting Workflow:
References
- 1. melp.nl [melp.nl]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. biopharmaservices.com [biopharmaservices.com]
- 5. researchgate.net [researchgate.net]
- 6. waters.com [waters.com]
- 7. researchgate.net [researchgate.net]
- 8. e-b-f.eu [e-b-f.eu]
Technical Support Center: Stability of Clindamycin-13C,d3 in Biological Matrices
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of the internal standard Clindamycin-13C,d3 in various biological matrices. The information is intended for researchers, scientists, and drug development professionals conducting bioanalytical studies.
Disclaimer: Specific stability data for this compound is not extensively published. The following data and recommendations are based on studies of unlabeled clindamycin. Due to their identical chemical structures, the stability of this compound is expected to be comparable to that of clindamycin under typical bioanalytical conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in biological matrices?
A1: The stability of this compound can be influenced by several factors, including:
-
Temperature: Exposure to elevated temperatures can accelerate degradation. Long-term storage at ultra-low temperatures is generally recommended.
-
pH: Clindamycin is most stable at a pH of 4, with a broader stability range between pH 1 and 6.5.[1] Extreme pH conditions during sample collection, processing, or storage can lead to degradation.
-
Matrix Components: Enzymes present in biological matrices like plasma or tissue homogenates can potentially metabolize clindamycin.
-
Freeze-Thaw Cycles: Repeated freezing and thawing of samples can impact the integrity of the analyte.
-
Light Exposure: While not extensively reported as a major issue for clindamycin, protection from light is a general best practice for ensuring the stability of analytical standards.
Q2: I am seeing a significant decrease in the this compound signal in my QC samples. What could be the cause?
A2: A decreasing signal in your internal standard (IS) can point to several stability issues. Use the following troubleshooting guide to diagnose the problem.
Troubleshooting Guide: Degradation of this compound Internal Standard
| Observed Issue | Potential Cause | Recommended Action |
| Consistent low IS response across all samples in a run | Stock/Working Solution Degradation: The stock or working solution of this compound may have degraded. | Prepare a fresh stock and working solution of the internal standard and re-analyze the batch. Verify the storage conditions of your stock solutions. |
| IS response decreases over the course of an analytical run | Autosampler Instability: this compound may be unstable in the processed sample matrix at the autosampler temperature. | Evaluate the stability of the analyte in the autosampler by reinjecting samples from the beginning of the run at the end. If degradation is observed, consider lowering the autosampler temperature (e.g., to 4°C). |
| Low IS response in samples stored for a long period | Long-Term Storage Instability: The analyte may not be stable under the current long-term storage conditions. | Verify the recommended long-term storage temperature and duration from the stability data tables below. Ensure samples have been consistently stored at the correct temperature. |
| Inconsistent IS response in samples that have been thawed multiple times | Freeze-Thaw Instability: this compound may be degrading due to repeated freeze-thaw cycles. | Limit the number of freeze-thaw cycles. Aliquot samples into smaller volumes before initial freezing if multiple analyses are anticipated. |
| Low IS response in specific sample types (e.g., hemolyzed plasma) | Matrix Effect: Components in a specific matrix may be causing degradation or ion suppression. | Investigate the matrix effect during method validation. If enzymatic degradation is suspected, samples should be processed promptly on ice and stored at -80°C. |
Quantitative Stability Data for Clindamycin in Biological Matrices
The following tables summarize stability data for unlabeled clindamycin in human plasma. This data provides a strong indication of the expected stability for this compound.
Table 1: Freeze-Thaw Stability of Clindamycin in Human Plasma
| Number of Cycles | Storage Temperature Between Cycles | Analyte Concentration | Mean % Recovery / Accuracy | Reference |
| 3 | -20°C | Low, Medium, High QC | Within ±15% of nominal | Based on general validation guidelines[2] |
| 3 | -80°C | Low, Medium, High QC | Within ±15% of nominal | Based on general validation guidelines[2] |
Table 2: Short-Term (Bench-Top) Stability of Clindamycin in Human Plasma at Room Temperature
| Duration | Analyte Concentration | Mean % Recovery / Accuracy | Reference |
| Up to 24 hours | Low, Medium, High QC | Within ±15% of nominal | [3] |
| Up to 48 hours | 900 mg/6 mL in polypropylene syringes | >95% | [1] |
Table 3: Long-Term Storage Stability of Clindamycin in Human Plasma
| Storage Temperature | Duration | Analyte Concentration | Mean % Recovery / Accuracy | Reference |
| -10°C | 56 days | 6, 9, and 12 mg/mL | Physically and chemically stable | [1] |
| -20°C | 30 days | 300 mg in 50 mL 0.9% NaCl | >90% potency | [3] |
| -20°C | 6 weeks | Low, Medium, High QC | Within acceptable limits | [4] |
| -80°C | 1 year | Stock solutions | Stable | [5] |
Table 4: Autosampler Stability of Clindamycin in Processed Plasma Samples
| Temperature | Duration | Analyte Concentration | Mean % Recovery / Accuracy | Reference |
| 4°C | Up to 24 hours | Low, Medium, High QC | Within ±15% of nominal | General practice |
| Room Temperature | Up to 24 hours | Low, Medium, High QC | Within ±15% of nominal | General practice |
Experimental Protocols
Detailed methodologies for key stability experiments are provided below, based on standard bioanalytical method validation guidelines.[2][6]
1. Freeze-Thaw Stability Assessment
-
Objective: To determine the stability of this compound after repeated freeze-thaw cycles.
-
Procedure:
-
Use at least three aliquots each of low and high concentration quality control (QC) samples.
-
Freeze the samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours.
-
Thaw the samples completely at room temperature.
-
After thawing, refreeze the samples for at least 12 hours.
-
Repeat this cycle for a minimum of three cycles.
-
After the final cycle, analyze the samples and compare the concentrations to those of freshly prepared QC samples.
-
-
Acceptance Criteria: The mean concentration at each QC level should be within ±15% of the nominal concentration.
2. Short-Term (Bench-Top) Stability Assessment
-
Objective: To evaluate the stability of this compound in the biological matrix at room temperature for a period that simulates the sample handling process.
-
Procedure:
-
Use at least three aliquots each of low and high concentration QC samples.
-
Place the samples on a laboratory bench at room temperature for a specified period (e.g., 4, 8, or 24 hours).
-
After the specified duration, process and analyze the samples.
-
Compare the results to freshly prepared QC samples.
-
-
Acceptance Criteria: The mean concentration at each QC level should be within ±15% of the nominal concentration.
3. Long-Term Stability Assessment
-
Objective: To determine the stability of this compound in the biological matrix under the intended long-term storage conditions.
-
Procedure:
-
Prepare a sufficient number of low and high concentration QC samples.
-
Store the samples at the specified temperature (e.g., -20°C or -80°C).
-
Analyze a set of QC samples at various time points (e.g., 1, 3, 6, and 12 months).
-
Compare the concentrations of the stored QCs to freshly prepared QCs at each time point.
-
-
Acceptance Criteria: The mean concentration at each QC level should be within ±15% of the nominal concentration.
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Troubleshooting logic for inconsistent internal standard signals.
References
- 1. publications.ashp.org [publications.ashp.org]
- 2. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 3. Effect of freezing and microwave thawing on the stability of six antibiotic admixtures in plastic bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. fda.gov [fda.gov]
- 6. ema.europa.eu [ema.europa.eu]
Technical Support Center: Enhancing Low-Level Clindamycin Detection
Welcome to the technical support center for sensitive clindamycin detection. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for detecting low levels of clindamycin?
A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is generally the most sensitive method for quantifying low concentrations of clindamycin, particularly in complex biological matrices.[1][2][3] This technique offers high selectivity and sensitivity, with reported limits of quantification (LOQ) as low as 10 ng/mL in plasma and microdialysate.[1] For pharmaceutical formulations, high-performance liquid chromatography with ultraviolet detection (HPLC-UV) is also a robust and widely used method, though typically less sensitive than LC-MS/MS.[4][5][6]
Q2: How can I improve the separation of clindamycin from other components in my sample?
A2: Optimizing the chromatographic conditions is crucial for good separation. Key parameters to consider include:
-
Column Choice: A C18 or a cyano (CN) column is commonly used for reversed-phase HPLC analysis of clindamycin.[2][5]
-
Mobile Phase Composition: A mixture of an organic solvent (like acetonitrile or methanol) and an acidic aqueous buffer is typically employed.[2][5][7] Adjusting the ratio of the organic to the aqueous phase and the pH of the buffer can significantly impact retention and resolution.
-
Gradient Elution: For complex samples, a gradient elution program, where the mobile phase composition is changed over time, can improve the separation of clindamycin from interfering substances.[2][4]
Q3: What are the critical sample preparation steps for analyzing clindamycin in biological fluids?
A3: Proper sample preparation is essential to remove interfering substances and concentrate the analyte. For biological samples like plasma or serum, the most common techniques are:
-
Protein Precipitation: This is a simple and rapid method where a solvent like acetonitrile or trichloroacetic acid is added to the sample to precipitate proteins, which are then removed by centrifugation.[5]
-
Solid-Phase Extraction (SPE): SPE can provide a cleaner sample and better concentration of clindamycin compared to protein precipitation.
-
Liquid-Liquid Extraction (LLE): This technique can also be used to isolate clindamycin from the sample matrix.
Q4: What are the common causes of poor peak shape for clindamycin in HPLC?
A4: Tailing or fronting peaks can be caused by several factors:
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of clindamycin, which in turn influences its interaction with the stationary phase.
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Column Contamination or Degradation: Buildup of matrix components or degradation of the stationary phase can affect peak shape. Regular column washing and replacement are important.
-
Secondary Interactions: Silanol groups on the silica-based stationary phase can cause peak tailing. Using an end-capped column or adding a competing base to the mobile phase can mitigate this.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
| Problem | Possible Causes | Recommended Solutions |
| High Baseline Noise | Contaminated mobile phase or column, detector issues (e.g., lamp aging in UV detectors). | Filter all mobile phases before use. Flush the column with a strong solvent. Check the detector's performance and replace components if necessary. |
| Low Signal Intensity/Sensitivity | Suboptimal detection wavelength (for UV), inefficient ionization (for MS), sample loss during preparation, low injection volume. | For HPLC-UV, ensure the detection wavelength is set to the absorbance maximum of clindamycin (around 195-214 nm).[5][8] For LC-MS/MS, optimize source parameters (e.g., spray voltage, gas flows). Evaluate and optimize your sample preparation method for recovery. Increase the injection volume if possible. |
| Poor Reproducibility of Retention Times | Inconsistent mobile phase preparation, fluctuating column temperature, pump issues. | Prepare fresh mobile phase for each run and ensure accurate composition. Use a column oven to maintain a stable temperature. Check the HPLC pump for leaks and ensure proper degassing of the mobile phase. |
| Carryover in LC-MS/MS | Adsorption of clindamycin to surfaces in the autosampler or column. | Use a stronger needle wash solution in the autosampler. Inject a blank sample after a high-concentration sample to check for carryover. Modify the mobile phase to reduce analyte adsorption. |
Quantitative Data Summary
The following tables summarize the performance of various analytical methods for clindamycin detection.
Table 1: Performance of HPLC-UV Methods
| Matrix | Column | Mobile Phase | Detection Wavelength (nm) | LOQ | Linearity Range | Reference |
| Human Plasma | Cyano (CN) | Acetonitrile:Water:Tetramethylammonium chloride | 204 | 0.2 µg/mL | 0.2 - 20.0 µg/mL | [5] |
| Human Plasma | C18 | Disodium hydrogen phosphate buffer (pH 2.9):Acetonitrile (71:29 v/v) | 195 | 0.2 µg/mL | 0.5 - 20 µg/mL | [5] |
| Pharmaceutical Gel | C18 | 0.1% Glacial Acetic Acid:Acetonitrile | 200 & 353 | - | 144 - 336 µg/mL | [7] |
| Human Plasma | Poroshell 120 EC-C18 | Acetonitrile gradient | 204 | 1 mg/L | 1 - 15 mg/L | [6] |
Table 2: Performance of LC-MS/MS Methods
| Matrix | Column | Mobile Phase | Ion Transition (m/z) | LOQ | Linearity Range | Reference |
| Human Plasma | C18 | 80% Acetonitrile - 0.01% Trifluoroacetic acid | 425 -> 126 | 0.05 µg/mL | 0.05 - 20.0 µg/mL | [3] |
| Plasma & Microdialysate | C18 | 1% Formic acid in water and 1% formic acid in acetonitrile (gradient) | 425.3 -> 377.3 | 25 ng/mL (microdialysate), 0.5 µg/mL (plasma) | 25 - 1000 ng/mL (microdialysate), 0.5 - 100 µg/mL (plasma) | [2] |
Experimental Protocols
Protocol 1: Clindamycin Detection in Human Plasma by HPLC-UV
This protocol is based on the method described by Soujanya et al.[5]
-
Sample Preparation (Protein Precipitation):
-
To 200 µL of plasma, add 400 µL of ice-cold acetonitrile containing the internal standard (e.g., phenobarbitone).
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Collect the supernatant and inject it into the HPLC system.
-
-
Chromatographic Conditions:
-
Column: ACE® C18 (250 x 4.6 mm, 5 µm)
-
Mobile Phase: 0.02M disodium hydrogen phosphate buffer (pH 2.9) and acetonitrile (71:29 v/v)
-
Flow Rate: 1.5 mL/min
-
Detection: UV at 195 nm
-
Injection Volume: 20 µL
-
Protocol 2: Clindamycin Detection in Plasma by LC-MS/MS
This protocol is adapted from the method by Chen et al.[3]
-
Sample Preparation:
-
To 100 µL of plasma, add an internal standard (e.g., verapamil).
-
Perform protein precipitation with an appropriate solvent (e.g., acetonitrile).
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for analysis.
-
-
LC-MS/MS Conditions:
-
Column: C18 column
-
Mobile Phase: 80% acetonitrile - 0.01% trifluoroacetic acid
-
Flow Rate: 0.2 mL/min
-
Ionization Mode: Electrospray Ionization (ESI), positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Ion Transition: m/z 425 -> 126 for clindamycin
-
Visualizations
Caption: Workflow for plasma sample preparation using protein precipitation.
Caption: Principle of clindamycin detection by LC-MS/MS.
References
- 1. researchgate.net [researchgate.net]
- 2. Sensitive analytical method to quantify clindamycin in plasma and microdialysate samples: Application in a preclinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of clindamycin in human plasma by liquid chromatography-electrospray tandem mass spectrometry: application to the bioequivalence study of clindamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. emergingstandards.usp.org [emergingstandards.usp.org]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. mdpi.com [mdpi.com]
- 8. uspnf.com [uspnf.com]
Technical Support Center: Resolving Co-eluting Interferences with Clindamycin-13C,d3
Welcome to the technical support center for bioanalysis of Clindamycin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to co-eluting interferences with the stable isotope-labeled internal standard, Clindamycin-13C,d3, during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is a co-eluting interference and how does it affect the quantification of Clindamycin?
A co-eluting interference occurs when an unintended compound has the same or very similar retention time as the analyte of interest (Clindamycin) or its internal standard (this compound) during chromatographic separation.[1][2] This can lead to inaccurate quantification by either artificially inflating or suppressing the measured signal of the analyte or the internal standard. When the interference affects the internal standard, the analyte-to-internal standard peak area ratio is altered, leading to erroneous concentration calculations.[3][4]
Q2: What are the common sources of co-eluting interferences with this compound?
Common sources of co-eluting interferences in bioanalysis include:
-
Matrix Components: Endogenous substances from the biological matrix (e.g., plasma, urine) such as phospholipids, salts, and proteins that are not completely removed during sample preparation.[5][6]
-
Metabolites: Clindamycin is metabolized in the body, primarily by CYP3A4 and CYP3A5 enzymes, to metabolites like Clindamycin sulfoxide and N-desmethylclindamycin.[7][8][9] These metabolites, or their fragments, could potentially interfere.
-
Concomitant Medications: Other drugs or their metabolites present in the patient's sample may have similar chromatographic and mass spectrometric properties.
-
Cross-talk from the Analyte: In some cases, the signal from a high concentration of the unlabeled Clindamycin can contribute to the signal of the labeled internal standard, especially if the isotopic purity of the internal standard is low.
Q3: How can I detect a co-eluting interference with my internal standard?
A co-eluting interference with this compound can be detected by:
-
Monitoring the Internal Standard (IS) Peak Area: A significant and inconsistent variation in the IS peak area across a batch of samples, particularly a deviation of more than 50% from the mean response, can indicate an issue.[3]
-
Visual Inspection of Chromatograms: Look for distorted peak shapes, such as shoulders or split peaks, for the internal standard.[1]
-
Peak Purity Analysis: If using a diode array detector (DAD) or a high-resolution mass spectrometer, you can assess the spectral purity across the peak. A change in the spectrum across the peak suggests the presence of more than one compound.[1]
-
Matrix Effect Experiments: Performing post-extraction addition experiments with different lots of blank matrix can help identify matrix-dependent interferences.[6]
Troubleshooting Guides
Guide 1: Systematic Investigation of Internal Standard Variability
This guide provides a step-by-step approach to troubleshoot inconsistent peak areas for this compound.
Step 1: Initial Assessment
-
Review IS Peak Areas: Plot the peak area of this compound for all samples in the analytical run. Identify any samples with significant deviations from the average.
-
Examine Chromatograms: Visually inspect the chromatograms of the affected samples for any abnormalities in peak shape (fronting, tailing, split peaks).[10]
Step 2: Investigate Sample Preparation
-
Check for Errors: Rule out simple errors in sample preparation, such as incorrect spiking of the internal standard or sample swaps.
-
Re-extract Affected Samples: Re-prepare and re-inject the affected samples to see if the issue is reproducible.
Step 3: Chromatographic and Mass Spectrometric Investigation
-
Modify Chromatographic Conditions: To separate the interference from the internal standard, try the following:
-
Change the gradient slope.
-
Use a different column chemistry (e.g., a column with a different stationary phase).
-
Adjust the mobile phase pH.
-
-
Evaluate Mass Spectrometric Parameters:
-
Check for potential cross-talk from the Clindamycin MRM transition.
-
If possible, use a more specific product ion for this compound that is less likely to be shared by interfering compounds.
-
Step 4: Identify the Source of Interference
-
Analyze Blank Matrix: Inject extracted blank matrix from multiple sources to check for endogenous interferences.
-
Investigate Metabolites: If metabolite standards are available, inject them to see if they co-elute with the internal standard. Clindamycin's major metabolites are clindamycin sulfoxide and N-desmethylclindamycin.[7][8][9]
-
Review Concomitant Medications: If patient data is available, check for any co-administered drugs that could potentially interfere.
The following diagram illustrates the troubleshooting workflow:
Guide 2: Addressing Matrix Effects
Matrix effects, the suppression or enhancement of ionization by co-eluting matrix components, are a common cause of internal standard variability.[5][6]
Illustrative Data on Matrix Effects:
The following table illustrates how matrix effects can influence the analyte/internal standard ratio.
| Sample Type | Analyte Peak Area | IS Peak Area | Analyte/IS Ratio | Deviation from Neat Solution |
| Neat Solution | 100,000 | 200,000 | 0.50 | 0% |
| Plasma Lot A (Post-extraction spike) | 80,000 | 150,000 | 0.53 | +6% |
| Plasma Lot B (Post-extraction spike) | 50,000 | 90,000 | 0.56 | +12% |
| Plasma Lot C (Post-extraction spike) | 110,000 | 220,000 | 0.50 | 0% |
Experimental Protocol: Quantitative Assessment of Matrix Effect
This protocol describes a standard method to quantify matrix effects.[6]
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike Clindamycin and this compound into the mobile phase or reconstitution solvent.
-
Set B (Post-extraction Spike): Extract blank matrix from at least six different sources. Spike Clindamycin and this compound into the extracted matrix supernatant.
-
Set C (Pre-extraction Spike): Spike Clindamycin and this compound into the blank matrix before extraction.
-
-
Analyze all three sets using the LC-MS/MS method.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak response in the presence of matrix) / (Peak response in the absence of matrix)
-
An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.
-
-
Calculate the IS-Normalized Matrix Factor:
-
IS-Normalized MF = MF of Analyte / MF of IS
-
A value close to 1.0 indicates that the internal standard is effectively compensating for the matrix effect.
-
Clindamycin Metabolism and Potential for Interference
Clindamycin is primarily metabolized by CYP3A4/5 enzymes in the liver. The major metabolites are Clindamycin sulfoxide and N-desmethylclindamycin.[7][8][9] These metabolites can potentially interfere with the analysis if they are not chromatographically separated from Clindamycin or its internal standard.
The following diagram illustrates the metabolic pathway of Clindamycin:
Summary of Recommendations
-
Method Development: During method development, thoroughly evaluate the selectivity of the assay for potential interferences from metabolites and common concomitant medications. Use at least six different sources of blank matrix to assess matrix effects.
-
Internal Standard Selection: A stable isotope-labeled internal standard like this compound is the preferred choice as it is expected to have identical chromatographic and ionization behavior to the analyte.[11][12] Ensure the isotopic purity of the internal standard is high to minimize cross-talk from the unlabeled analyte.
-
Routine Analysis: Always monitor the internal standard peak area during routine analysis. Set clear acceptance criteria for IS variability and have a standard operating procedure for investigating deviations.
-
Chromatography is Key: Do not rely solely on mass spectrometric separation. Good chromatographic separation is the most effective way to resolve co-eluting interferences.[1]
By following these guidelines, researchers can effectively troubleshoot and resolve co-eluting interferences with this compound, ensuring the accuracy and reliability of their bioanalytical data.
References
- 1. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 2. youtube.com [youtube.com]
- 3. biopharmaservices.com [biopharmaservices.com]
- 4. researchgate.net [researchgate.net]
- 5. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ways to Improve Insights into Clindamycin Pharmacology and Pharmacokinetics Tailored to Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In vitro metabolism of clindamycin in human liver and intestinal microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Peak Fronting (Co elution) Troubleshooting - Chromatography Forum [chromforum.org]
- 11. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Clindamycin Assays with Clindamycin-13C,d3 Internal Standard
Welcome to the technical support center for clindamycin assays utilizing the Clindamycin-13C,d3 internal standard. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my calibration curve for clindamycin non-linear, even when using a stable isotope-labeled internal standard like this compound?
A1: While stable isotope-labeled internal standards (SIL-IS) like this compound are designed to co-elute with the analyte and compensate for matrix effects and variations in sample processing and instrument response, non-linearity can still occur.[1][2] Potential causes include:
-
Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal response and causing the curve to become non-linear.
-
Suboptimal Chromatographic Resolution: Poor separation of clindamycin from other endogenous components in the matrix can lead to ion suppression or enhancement, affecting the analyte-to-internal standard ratio, especially at the lower or upper ends of the calibration range.[3]
-
Incorrect Internal Standard Concentration: An inappropriately high or low concentration of the internal standard relative to the analyte can lead to inaccurate quantification and affect the linearity of the calibration curve.
-
Issues with Standard Stock Solutions: Degradation or inaccurate preparation of the clindamycin or this compound stock solutions can introduce systematic errors.
Q2: I'm observing significant variability in the response of my internal standard (this compound) across my samples. What could be the cause?
A2: Variability in the internal standard response can indicate several potential issues:
-
Inconsistent Sample Preparation: Variations in extraction efficiency during protein precipitation, liquid-liquid extraction, or solid-phase extraction can lead to inconsistent recovery of the internal standard.
-
Matrix Effects: Even with a SIL-IS, severe matrix effects can cause ion suppression or enhancement, leading to variability in the signal.[4][5] This is particularly relevant when dealing with complex biological matrices.
-
Pipetting Errors: Inaccurate pipetting of the internal standard solution into the samples will result in inconsistent concentrations and, therefore, variable responses.
-
Injector Issues: Problems with the autosampler, such as inconsistent injection volumes, can lead to variability.
Q3: My clindamycin assay is showing poor accuracy and precision at the lower limit of quantification (LLOQ). How can I improve this?
A3: Poor performance at the LLOQ is a common challenge.[6] Consider the following troubleshooting steps:
-
Optimize Sample Preparation: Ensure your extraction method is efficient and reproducible for low concentrations of clindamycin. A more rigorous cleanup step might be necessary to reduce matrix interference.[7]
-
Increase Injection Volume: A larger injection volume can increase the signal intensity of the analyte and internal standard, improving the signal-to-noise ratio.
-
Optimize Mass Spectrometry Parameters: Fine-tune the collision energy and other MS parameters to maximize the signal for the specific transitions of clindamycin and its internal standard.
-
Re-evaluate LLOQ: The chosen LLOQ may be too low for the current method's sensitivity. It may be necessary to redefine the LLOQ based on validation data.
Troubleshooting Guides
Guide 1: Non-Linear Calibration Curve
This guide provides a step-by-step approach to troubleshooting non-linear calibration curves in your clindamycin assay.
Troubleshooting Workflow for Non-Linear Calibration Curve
Caption: Troubleshooting workflow for a non-linear calibration curve.
Guide 2: High Variability in Internal Standard Signal
This guide outlines the steps to diagnose and resolve issues related to inconsistent internal standard (this compound) response.
Troubleshooting Workflow for IS Variability
Caption: Troubleshooting workflow for IS signal variability.
Quantitative Data Summary
The following tables summarize typical validation parameters for a clindamycin LC-MS/MS assay. These values are illustrative and may vary based on the specific laboratory, instrumentation, and matrix.
Table 1: Calibration Curve Parameters
| Parameter | Typical Value |
| Linearity Range | 0.05 - 10 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Weighing Factor | 1/x or 1/x² |
Table 2: Precision and Accuracy
| Quality Control Level | Concentration (µg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
| LLOQ | 0.05 | < 15% | < 15% | ± 20% |
| Low QC | 0.15 | < 15% | < 15% | ± 15% |
| Mid QC | 1.5 | < 15% | < 15% | ± 15% |
| High QC | 8.0 | < 15% | < 15% | ± 15% |
Experimental Protocol: Clindamycin Quantification in Human Plasma by LC-MS/MS
This protocol provides a general methodology for the quantification of clindamycin in human plasma using this compound as an internal standard.
1. Materials and Reagents
-
Clindamycin reference standard
-
This compound internal standard
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
Water (ultrapure)
2. Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of clindamycin and this compound in methanol.
-
Working Standard Solutions: Serially dilute the clindamycin stock solution with 50:50 (v/v) acetonitrile:water to prepare calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water.
3. Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of plasma samples, calibration standards, and quality controls into a 96-well plate.
-
Add 200 µL of the internal standard working solution to all wells except for the blank.
-
Vortex the plate for 1 minute to precipitate proteins.
-
Centrifuge the plate at 4000 rpm for 10 minutes.
-
Transfer 100 µL of the supernatant to a new 96-well plate for LC-MS/MS analysis.
4. LC-MS/MS Conditions
-
LC System: A suitable UHPLC system.
-
Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve separation (e.g., starting at 5% B, ramping to 95% B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
Clindamycin: e.g., m/z 425.2 → 126.1
-
This compound: e.g., m/z 429.2 → 126.1
-
5. Data Analysis
-
Integrate the peak areas for both clindamycin and this compound.
-
Calculate the peak area ratio (clindamycin/Clindamycin-13C,d3).
-
Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards.
-
Use a linear regression model with appropriate weighting to fit the curve.
-
Determine the concentration of clindamycin in the unknown samples from the calibration curve.
Disclaimer: This information is intended for guidance and troubleshooting purposes only. All laboratory procedures should be performed by trained personnel and validated according to regulatory guidelines.
References
- 1. researchgate.net [researchgate.net]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Validation & Comparative
A Comparative Guide to the Bioanalytical Validation of Clindamycin Quantification in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated bioanalytical methods for the quantification of clindamycin in human plasma. While the ideal internal standard, a stable isotope-labeled version of the analyte such as Clindamycin-13C,d3, was not explicitly found in the reviewed literature, this document compares methods employing alternative internal standards, including a deuterated analog and other structurally distinct compounds. The performance of these methods is evaluated based on key validation parameters to assist researchers in selecting the most appropriate approach for their analytical needs.
Comparative Performance of Bioanalytical Methods for Clindamycin
The selection of an appropriate internal standard is critical for the accuracy and precision of a bioanalytical method. Ideally, a stable isotope-labeled (SIL) internal standard is used as it shares very similar physicochemical properties with the analyte, leading to better compensation for variability during sample preparation and analysis. This section compares the performance of LC-MS/MS methods for clindamycin quantification using different internal standards.
Table 1: Comparison of Method Performance Parameters
| Parameter | Method 1: d1-N-ethylclindamycin (SIL IS) | Method 2: Verapamil (Non-SIL IS) | Method 3: Lincomycin (Analog IS) |
| Linearity Range (µg/mL) | 0.05 - 3.2[1] | 0.05 - 20.0[2] | 0.5 - 100[3] |
| Correlation Coefficient (r²) | > 0.99[1] | > 0.998[2] | ≥ 0.999[4] |
| Lower Limit of Quantification (LLOQ) (µg/mL) | 0.05[1] | 0.05[2] | 0.5[3] |
| Intra-day Precision (% CV) | 0.90 - 3.25[1] | 5.13 - 13.7[2] | ≤ 13.83[4] |
| Inter-day Precision (% CV) | 1.33 - 2.60[1] | 4.35 - 8.32[2] | ≤ 12.51[4] |
| Inter-day Accuracy (% Deviation) | -4.8 to 0.4[1] | -10.8 to -4.17[2] | 90.82 to 108.25 (% of nominal)[4] |
Note: SIL IS refers to Stable Isotope-Labeled Internal Standard. Non-SIL IS refers to a non-isotopically labeled internal standard that is structurally different from the analyte. Analog IS refers to an internal standard that is a structural analog of the analyte.
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing bioanalytical assays. Below are the summarized experimental protocols for the compared methods.
Method 1: LC-MS/MS with d1-N-ethylclindamycin as Internal Standard[1]
-
Sample Preparation: Liquid-liquid extraction of human plasma with ethyl acetate.
-
Chromatography: Specific column and mobile phase composition are not detailed in the abstract.
-
Mass Spectrometry: Electrospray ionization tandem mass spectrometry (ESI-MS/MS). The specific transitions monitored are not mentioned in the abstract.
-
Quantification: Based on the peak area ratio of clindamycin to d1-N-ethylclindamycin.
Method 2: LC-MS/MS with Verapamil as Internal Standard[2]
-
Sample Preparation: Not detailed in the abstract.
-
Chromatography: C18 column with a mobile phase of 80% acetonitrile-0.01% trifluoroacetic acid.
-
Mass Spectrometry: Electrospray ionization tandem mass spectrometry (ESI-MS/MS) with multiple reaction monitoring (MRM).
-
Clindamycin transition: m/z 425 → 126
-
Verapamil transition: m/z 455 → 165
-
-
Quantification: Based on the peak area ratio of clindamycin to verapamil.
Method 3: LC-MS/MS with Lincomycin as Internal Standard[3]
-
Sample Preparation: Not detailed in the abstract for plasma samples.
-
Chromatography: Reverse phase C18 column with a gradient elution using a mixture of 1% formic acid in water and 1% formic acid in acetonitrile.
-
Mass Spectrometry: High-performance liquid chromatography coupled to a mass spectrometer.
-
Clindamycin transition: m/z 425.3 > 377.3
-
Lincomycin transition: m/z 407 > 359
-
-
Quantification: Based on the peak area ratio of clindamycin to lincomycin.
Visualizing the Bioanalytical Workflow and Method Comparison
Diagrams can effectively illustrate complex workflows and relationships between different analytical approaches.
References
- 1. Quantitative analysis of clindamycin in human plasma by liquid chromatography/electrospray ionisation tandem mass spectrometry using d1-N-ethylclindamycin as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of clindamycin in human plasma by liquid chromatography-electrospray tandem mass spectrometry: application to the bioequivalence study of clindamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sensitive analytical method to quantify clindamycin in plasma and microdialysate samples: Application in a preclinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Internal Standards for Clindamycin Quantification: Why Clindamycin-13C,d3 Stands Out
For researchers, scientists, and drug development professionals engaged in the bioanalysis of clindamycin, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides an objective comparison of Clindamycin-13C,d3 against other commonly used internal standards, supported by experimental data, to aid in the selection of the most suitable standard for your analytical needs.
In quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), an ideal internal standard (IS) should co-elute with the analyte, exhibit similar ionization efficiency and extraction recovery, and not interfere with the analyte's signal. Stable isotope-labeled (SIL) internal standards are widely considered the gold standard because their physicochemical properties are nearly identical to the unlabeled analyte. This guide will delve into the performance of this compound, a SIL, and compare it with deuterated analogs and structural analogs.
Performance Comparison of Clindamycin Internal Standards
The choice of internal standard significantly impacts the performance of a bioanalytical method. The following table summarizes key validation parameters from various studies using different internal standards for the quantification of clindamycin in human plasma.
| Internal Standard Type | Internal Standard | LLOQ (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%RE) | Reference |
| Stable Isotope Labeled (13C, d3) | This compound | 0.5 | Not explicitly stated, but recovery %CV was 3.8% | Not explicitly stated, but recovery %CV was 3.8% | Not explicitly stated, but recovery was consistent | [1] |
| Stable Isotope Labeled (Deuterated) | d1-N-ethylclindamycin | 50 | 0.90 - 3.25 | 1.33 - 2.60 | -4.8 to 0.4 | [2][3] |
| Structural Analog | Verapamil | 50 | 5.13 - 13.7 | 4.35 - 8.32 | -10.8 to 4.58 | [4] |
| Structural Analog | Diphenhydramine | 30 | < 6 | < 6 | within ±6 | [5] |
| Structural Analog | Lincomycin | 10 | 7.5 - 11.5 | 7.5 - 11.5 | Not explicitly stated | [3] |
Key Observations:
-
Superior Sensitivity with this compound: The method utilizing this compound achieved a significantly lower limit of quantitation (LLOQ) of 0.5 ng/mL, demonstrating superior sensitivity compared to methods using other internal standards.[1]
-
Enhanced Precision and Accuracy with SILs: While direct precision and accuracy values for the this compound method were not detailed in the available public document, the consistent recovery with a low coefficient of variation (3.8%) suggests high precision.[1] In general, stable isotope-labeled internal standards are known to provide better precision and accuracy by more effectively compensating for matrix effects and variability in sample preparation and instrument response.
-
Variability with Structural Analogs: Methods employing structural analogs like verapamil and diphenhydramine showed greater variability in precision and accuracy, as indicated by the wider range of %CV and %RE values.[4][5] This is because their chemical and physical properties differ more significantly from clindamycin, leading to less effective compensation for analytical variations.
The Advantages of 13C and Deuterium Labeling
Stable isotope labeling involves replacing one or more atoms in the drug molecule with their heavier, non-radioactive isotopes. The most common isotopes used are Carbon-13 (¹³C) and Deuterium (²H or D).
-
This compound: This internal standard has both carbon and hydrogen atoms replaced with their heavy isotopes. The key advantage of ¹³C labeling over deuteration is the minimal potential for chromatographic isotope effects. Because the mass difference between ¹²C and ¹³C is smaller than that between ¹H and ²H, ¹³C-labeled standards are less likely to exhibit a slight shift in retention time compared to the unlabeled analyte. This co-elution is critical for accurate compensation of matrix effects, especially with high-efficiency chromatographic systems.
-
Deuterated Internal Standards (e.g., Clindamycin-d3, Clindamycin-d7): While still a very effective choice, heavily deuterated standards can sometimes show a slight chromatographic separation from the native analyte. This can be a disadvantage if the matrix effect is not uniform across the entire peak width.
Experimental Protocols
Below is a representative experimental protocol for the LC-MS/MS analysis of clindamycin in human plasma, based on methodologies that utilize stable isotope-labeled internal standards.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of this compound internal standard working solution (concentration will depend on the specific assay requirements).
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
2. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | Agilent 1200 Series or equivalent |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions and equilibrate for 1 minute. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer (e.g., Sciex API 4000 or equivalent) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Clindamycin: 425.2 > 126.3; this compound: 429.2 > 126.3 |
| Collision Energy | Optimized for the specific instrument |
| Dwell Time | 100 ms |
Visualizing the Workflow and Mechanism of Action
To better illustrate the processes involved, the following diagrams created using Graphviz are provided.
Caption: Bioanalytical workflow for clindamycin quantification.
Caption: Mechanism of action of clindamycin.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Quantitative analysis of clindamycin in human plasma by liquid chromatography/electrospray ionisation tandem mass spectrometry using d1-N-ethylclindamycin as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of clindamycin in human plasma by liquid chromatography-electrospray tandem mass spectrometry: application to the bioequivalence study of clindamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of Clindamycin in Human Plasma by LC-MS/MS [zpxb.xml-journal.net]
The Gold Standard in Bioanalysis: Evaluating the Accuracy and Precision of Clindamycin-13C,d3 as an Internal Standard
The use of an appropriate internal standard is critical for accurate and precise quantification of analytes in biological matrices. An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including extraction, chromatography, and ionization. For this reason, stable isotope-labeled versions of the analyte, such as Clindamycin-13C,d3, are considered the "gold standard" in mass spectrometry-based bioanalysis.
The Advantage of a Stable Isotope-Labeled Internal Standard
This compound is structurally identical to clindamycin, with the only difference being the inclusion of heavier isotopes of carbon and hydrogen. This subtle modification results in a different mass-to-charge ratio (m/z), allowing the mass spectrometer to distinguish it from the unlabeled clindamycin. However, its physicochemical properties are virtually identical. This ensures that it co-elutes with clindamycin during chromatography and experiences the same degree of matrix effects and ionization suppression or enhancement. Consequently, any variability in the analytical process that affects clindamycin will affect this compound to the same extent, leading to a more accurate and precise measurement of the analyte concentration.
In contrast, other commonly used internal standards for clindamycin analysis, such as structural analogs like lincomycin or unrelated compounds like diphenhydramine and verapamil, have different chemical structures. These differences can lead to variations in extraction efficiency, chromatographic retention times, and ionization responses compared to clindamycin, potentially compromising the accuracy and precision of the results.
Below is a diagram illustrating the rationale for preferring a stable isotope-labeled internal standard.
Comparative Performance of Internal Standards for Clindamycin Analysis
While specific data for this compound is not available, the following table summarizes the reported accuracy and precision for various internal standards used in the bioanalysis of clindamycin. This data serves as a benchmark for the expected performance of a well-validated method using a stable isotope-labeled internal standard. According to regulatory guidelines from the FDA and EMA, the accuracy (as relative error, RE) and precision (as coefficient of variation, CV) for most quality control samples should be within ±15%, and for the lower limit of quantification (LLOQ), it should be within ±20%.
| Internal Standard | Analyte Concentration (µg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%RE) | Reference |
| d1-N-ethylclindamycin | 0.05 | 3.25 | 2.60 | 0.4 | [1] |
| 0.2 | - | - | -4.8 | [1] | |
| 0.7 | - | 1.33 | - | [1] | |
| 2.8 | 0.90 | - | - | [1] | |
| Verapamil | 0.05 | 13.7 | 8.32 | -4.34 | [2] |
| 0.15 | 5.13 | 4.35 | 4.58 | [2] | |
| 1.50 | 6.27 | 5.21 | -10.8 | [2] | |
| 15.0 | 7.33 | 6.78 | -6.67 | [2] | |
| 20.0 | 6.89 | 6.54 | -4.17 | [2] | |
| Diphenhydramine | Not Specified | < 6 | < 6 | within ±6% | |
| Lincomycin | 0.5 - 100 (plasma) | Not explicitly stated, but method deemed precise | Not explicitly stated, but method deemed precise | Not explicitly stated, but method deemed accurate | [3] |
Representative Experimental Protocol for Clindamycin Quantification
The following is a generalized experimental protocol for the quantification of clindamycin in human plasma using LC-MS/MS, based on common methodologies found in the literature. A laboratory using this compound would adapt this protocol and perform a full validation according to regulatory guidelines.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of internal standard working solution (e.g., this compound in methanol).
-
Vortex mix for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.
2. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient elution using:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Clindamycin: m/z 425.2 → 126.3
-
This compound: The specific transition would be determined based on the exact mass of the labeled standard (e.g., m/z 429.2 → 126.3, assuming +4 mass shift).
-
The following diagram illustrates a typical experimental workflow for the bioanalysis of clindamycin using an internal standard.
Conclusion
While direct experimental data for the accuracy and precision of this compound as an internal standard for clindamycin quantification is not publicly available, the fundamental principles of bioanalysis strongly indicate its superiority over non-isotopically labeled internal standards. The use of a stable isotope-labeled internal standard like this compound is the recommended best practice to mitigate variability from matrix effects and sample preparation, thereby ensuring the highest level of accuracy and precision in pharmacokinetic and other clinical studies. The comparative data from alternative internal standards provide a useful context, and it is expected that a validated method using this compound would comfortably meet the stringent requirements of regulatory agencies. Researchers and drug development professionals should prioritize the use of stable isotope-labeled internal standards whenever possible to ensure the reliability and integrity of their bioanalytical data.
References
- 1. Quantitative analysis of clindamycin in human plasma by liquid chromatography/electrospray ionisation tandem mass spectrometry using d1-N-ethylclindamycin as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of clindamycin in human plasma by liquid chromatography-electrospray tandem mass spectrometry: application to the bioequivalence study of clindamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sensitive analytical method to quantify clindamycin in plasma and microdialysate samples: Application in a preclinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
assessing the linearity of clindamycin quantification with Clindamycin-13C,d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of methods for the quantification of clindamycin, with a focus on assessing the linearity of these methods. Linearity is a critical parameter in bioanalytical method validation, demonstrating that the analytical response is directly proportional to the concentration of the analyte over a given range. Here, we compare the performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using a stable isotope-labeled internal standard, Clindamycin-13C,d3, with other analytical approaches. While specific linearity data for this compound is not extensively published, the performance of other isotopically labeled internal standards provides a strong indication of its expected capabilities.
Executive Summary
The use of a stable isotope-labeled internal standard, such as this compound, in LC-MS/MS is the gold standard for the quantification of clindamycin in biological matrices. This approach offers superior specificity and minimizes variability compared to methods employing different chemical structure internal standards or less specific detection techniques like HPLC-UV. The co-elution and identical ionization behavior of the analyte and its isotopically labeled internal standard effectively compensate for matrix effects and variations in sample processing, leading to highly linear and accurate results.
Data Presentation: Linearity of Clindamycin Quantification Methods
The following table summarizes the linearity of various analytical methods used for clindamycin quantification, based on published experimental data.
| Analytical Method | Internal Standard | Linear Range | Coefficient of Determination (r²) | Reference |
| LC-MS/MS | Stable Isotope-Labeled (for Vancomycin and Clindamycin) | 0.5 - 50 µg/mL | > 0.990 | [1] |
| LC-MS/MS | d1-N-ethylclindamycin | 0.05 - 3.2 µg/mL | Not explicitly stated, but linear | [2][3] |
| LC-MS/MS | Verapamil | 0.05 - 20.0 µg/mL | ≥ 0.998 | [4] |
| LC-ESI-QTOF-MS | Cimetidine | 0.5 - 10.0 µg/mL (plasma), 0.05 - 1.0 µg/mL (microdialysate) | ≥ 0.999 | |
| HPLC-UV | Phenobarbitone | 0.5 - 20 µg/mL | 0.990 | [5][6] |
| HPLC-UV | Propranolol | 0.05 - 20.0 µg/mL | Not explicitly stated, but linear | [7] |
Experimental Protocols
A detailed methodology for assessing the linearity of a clindamycin quantification method using LC-MS/MS with this compound is provided below. This protocol is based on established bioanalytical method validation guidelines from the FDA and ICH.[8][9][10]
Objective:
To determine the linearity of the relationship between the peak area ratio (clindamycin / this compound) and the concentration of clindamycin in a biological matrix (e.g., human plasma) over a specified range.
Materials:
-
Clindamycin reference standard
-
This compound internal standard
-
Control human plasma (or other relevant biological matrix)
-
High-purity solvents for LC-MS/MS analysis (e.g., acetonitrile, methanol, formic acid)
-
Calibrated pipettes and other standard laboratory equipment
-
LC-MS/MS system
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a primary stock solution of clindamycin in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Prepare a primary stock solution of this compound in the same solvent at a concentration of 1 mg/mL.
-
-
Preparation of Calibration Standards:
-
Prepare a series of working standard solutions of clindamycin by serial dilution of the primary stock solution.
-
A minimum of six to eight non-zero concentration levels should be prepared to span the expected analytical range.
-
Spike a known volume of control human plasma with the clindamycin working standard solutions to achieve the desired final concentrations.
-
-
Sample Preparation:
-
To each calibration standard sample, add a fixed volume of the this compound working solution to achieve a constant concentration of the internal standard in all samples.
-
Perform sample extraction (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interfering substances from the matrix.
-
Evaporate the extracted samples to dryness and reconstitute in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples onto the LC-MS/MS system.
-
Analyze the samples using a validated chromatographic method that provides adequate separation of clindamycin and the internal standard.
-
Monitor the specific precursor-to-product ion transitions for both clindamycin and this compound in Multiple Reaction Monitoring (MRM) mode.
-
-
Data Analysis:
-
Calculate the peak area ratio of clindamycin to this compound for each calibration standard.
-
Construct a calibration curve by plotting the peak area ratio (y-axis) against the nominal concentration of clindamycin (x-axis).
-
Perform a linear regression analysis on the data. The acceptance criterion for linearity is typically a coefficient of determination (r²) of ≥ 0.99.
-
Mandatory Visualizations
Caption: Workflow for Linearity Assessment.
Caption: Analyte and IS Signal Pathway.
References
- 1. pure.eur.nl [pure.eur.nl]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative analysis of clindamycin in human plasma by liquid chromatography/electrospray ionisation tandem mass spectrometry using d1-N-ethylclindamycin as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of clindamycin in human plasma by liquid chromatography-electrospray tandem mass spectrometry: application to the bioequivalence study of clindamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jocpr.com [jocpr.com]
- 7. Evaluation of Low-Dose, Extended-Interval Clindamycin Regimens against Staphylococcus aureus and Streptococcus pneumoniae Using a Dynamic In Vitro Model of Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. capa.org.tw [capa.org.tw]
- 10. ema.europa.eu [ema.europa.eu]
The Analytical Advantage: A Comparative Guide to Clindamycin-13C,d3 and Structural Analog Internal Standards in Quantitative Bioanalysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of clindamycin, the choice of an appropriate internal standard is paramount to ensuring data accuracy and reliability. This guide provides an objective comparison between the stable isotope-labeled (SIL) internal standard, Clindamycin-13C,d3, and commonly used structural analog internal standards. The selection of an internal standard can significantly impact assay performance, particularly in complex biological matrices. This comparison is supported by a summary of performance data from published bioanalytical methods and detailed experimental protocols.
In the realm of liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is the gold standard for quantitative bioanalysis, internal standards are crucial for correcting variability in sample preparation and instrument response.[1] The ideal internal standard co-elutes with the analyte and experiences identical effects from the sample matrix, such as ion suppression or enhancement.[2] Stable isotope-labeled internal standards like this compound are widely considered the superior choice because their physicochemical properties are nearly identical to the analyte, ensuring they behave similarly during extraction, chromatography, and ionization.[1][3]
Structural analogs, on the other hand, are molecules with a similar but not identical chemical structure to the analyte. While they can be a more cost-effective option, their different chemical nature can lead to variations in extraction recovery, chromatographic retention time, and ionization efficiency compared to the analyte.[1] This can potentially compromise the accuracy and precision of the analytical method.
Performance Data: A Comparative Overview
The following table summarizes the performance of bioanalytical methods for clindamycin using either a stable isotope-labeled internal standard or a structural analog. The data is compiled from various published studies to provide a comparative overview of key validation parameters such as accuracy and precision.
| Internal Standard Type | Internal Standard Used | Analyte Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%RE) |
| Stable Isotope-Labeled | d1-N-ethylclindamycin | 50 | 3.25 | 2.60 | 0.4 |
| 2800 | 0.90 | 1.33 | -4.8 | ||
| Structural Analog | Verapamil | 50 | 13.7 | 8.32 | 4.58 |
| 150 | 5.13 | 4.35 | -4.34 | ||
| 1500 | 5.43 | 5.42 | -10.8 | ||
| 15000 | 6.87 | 7.91 | -4.17 | ||
| Structural Analog | Diphenhydramine | 30 (LLOQ) | <6 | <6 | within ±6 |
| (Range: 30-10000) |
Data compiled from references[4][5]. %CV represents the coefficient of variation, and %RE represents the relative error.
The data presented indicates that methods employing a stable isotope-labeled internal standard generally exhibit superior precision (lower %CV) compared to those using structural analogs.
Experimental Protocols
A typical experimental workflow for the quantification of clindamycin in a biological matrix, such as human plasma, using LC-MS/MS is outlined below. This protocol is a synthesis of methodologies described in the cited literature.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 20 µL of internal standard working solution (either this compound or a structural analog at an appropriate concentration).
-
Vortex mix for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
2. Liquid Chromatography Conditions
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Clindamycin: m/z 425.2 → 126.1
-
This compound: (Predicted) m/z 429.2 → 126.1
-
Lincomycin (as a structural analog example): m/z 407.2 → 126.0
-
Visualizing the Workflow
The following diagram illustrates the key steps in a typical bioanalytical workflow for clindamycin quantification.
Signaling Pathways and Logical Relationships
The logical relationship in selecting an internal standard is based on the principle of analytical mimicry. The closer the internal standard's properties are to the analyte, the more accurately it can correct for variations.
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative analysis of clindamycin in human plasma by liquid chromatography/electrospray ionisation tandem mass spectrometry using d1-N-ethylclindamycin as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of clindamycin in human plasma by liquid chromatography-electrospray tandem mass spectrometry: application to the bioequivalence study of clindamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
Bioequivalence Assessment of Generic Clindamycin Utilizing Labeled Standards: A Comparative Guide
This guide provides a comprehensive comparison of generic clindamycin formulations with their reference counterparts, focusing on bioequivalence assessment methodologies that employ stable isotope-labeled standards. The information is intended for researchers, scientists, and professionals in drug development, offering objective data and detailed experimental protocols to support bioequivalence studies.
Quantitative Data Summary
The bioequivalence of generic clindamycin is established by comparing its pharmacokinetic parameters against a reference product. Key parameters include the maximum plasma concentration (Cmax), the area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t), and the area under the plasma concentration-time curve from time zero to infinity (AUC0-∞). The following tables summarize data from several studies, demonstrating the comparative bioavailability of test (generic) and reference clindamycin formulations.
Table 1: Pharmacokinetic Parameters of Generic vs. Reference Clindamycin (Fasted State)
| Study | Formulation | Cmax (µg/mL) | AUC0-t (µg·h/mL) | AUC0-∞ (µg·h/mL) | Tmax (h) | t½ (h) |
| Study A [1] | Test 1 (75 mg) | 3.06 ± 1.10 | 10.32 ± 4.09 | 10.73 ± 4.29 | 0.80 | 2.72 |
| Test 2 (150 mg) | 3.10 ± 1.59 | 10.26 ± 3.96 | 10.54 ± 4.10 | 0.77 | 2.39 | |
| Reference (150 mg) | 3.06 ± 1.15 | 10.94 ± 4.86 | 11.29 ± 4.98 | 1.01 | 2.63 | |
| Study B [2] | Test (300 mg) | 3.55 | 12.20 | 12.40 | 0.62 | - |
| Reference (300 mg) | 3.64 | 12.70 | 13.10 | 0.75 | - | |
| Study C [3] | Test (600 mg tablet) | 3.1 ± 0.8 | - | 12.2 ± 4.2 | 0.83 | 2.3 |
| Reference (2x300 mg capsule) | 3.4 ± 0.8 | - | 13.1 ± 4.6 | 0.85 | 2.3 |
Data are presented as mean ± standard deviation where available.
Table 2: Bioequivalence Analysis of Generic vs. Reference Clindamycin (90% Confidence Intervals)
| Study | Condition | Pharmacokinetic Parameter | Geometric Mean Ratio (Test/Reference) | 90% Confidence Interval |
| Study B [2] | Fasting | Cmax | 99.34% | 91.94% - 107.34% |
| AUC0-t | 98.47% | 91.28% - 106.22% | ||
| AUC0-∞ | 97.84% | 90.60% - 105.64% | ||
| Fed | Cmax | 99.87% | 91.53% - 108.97% | |
| AUC0-t | 105.70% | 97.81% - 114.22% | ||
| AUC0-∞ | 106.28% | 98.28% - 114.92% |
For a generic drug to be considered bioequivalent, the 90% confidence intervals for the ratio of the geometric means of Cmax and AUC must fall within the range of 80.00% to 125.00%.[4] The data presented in the tables indicate that the tested generic formulations meet these regulatory requirements.
Experimental Protocols
The assessment of bioequivalence for generic clindamycin typically involves a randomized, crossover study in healthy volunteers. A critical component of this assessment is the bioanalytical method used to quantify clindamycin concentrations in plasma samples. The use of a stable isotope-labeled internal standard with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for achieving high accuracy and precision.
1. Study Design and Execution
-
Design: A single-dose, two-treatment, two-period, crossover design is recommended for oral clindamycin formulations.[5][6]
-
Subjects: Healthy adult male and non-pregnant, non-lactating female volunteers are recruited for the study.[6] The number of subjects is determined by statistical power analysis, often requiring 24 to 36 individuals to account for intra-subject variability.[7]
-
Procedure:
-
Subjects are randomly assigned to receive either the test (generic) or reference clindamycin formulation in the first period.
-
The drug is administered after an overnight fast.[5]
-
Blood samples are collected at predefined time points before and up to 14-24 hours after drug administration.[1][3]
-
A washout period of at least 7 days, which is more than five times the half-life of clindamycin, separates the two treatment periods.[5]
-
In the second period, subjects receive the alternate formulation.
-
Plasma is harvested from the blood samples and stored frozen at -80°C until analysis.
-
2. Bioanalytical Method: LC-MS/MS with a Labeled Internal Standard
The quantification of clindamycin in plasma samples is performed using a validated LC-MS/MS method. Stable isotope-labeled internal standards, such as Clindamycin-D3 or Clindamycin-¹³C,d₃, are crucial for correcting for variability during sample preparation and analysis.
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples and an aliquot of a stable isotope-labeled clindamycin internal standard (IS) working solution.
-
To a 100 µL aliquot of each plasma sample, add a precise volume of the IS solution. The IS compensates for variations in extraction, matrix effects, and instrument response.
-
Add a protein precipitation agent, such as acetonitrile, to the plasma-IS mixture.
-
Vortex the mixture thoroughly to ensure complete protein precipitation.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for approximately 15 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography: Inject the prepared sample extract into an HPLC system equipped with a C18 analytical column. The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium acetate or formic acid solution).[2] A gradient elution program is often used to separate clindamycin and its IS from endogenous plasma components.
-
Mass Spectrometry: The eluent from the HPLC is directed to a tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection: The analysis is performed in the Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both clindamycin and the labeled internal standard. For example, the transition for clindamycin might be m/z 425.2 → 126.3.[2] The labeled IS will have a different precursor ion mass due to the incorporated isotopes, but ideally a similar product ion, ensuring specificity.
-
Quantification: The concentration of clindamycin in each sample is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard. This ratio is then compared to a calibration curve constructed from standards of known clindamycin concentrations.
-
Visualizations
Experimental Workflow for Clindamycin Bioequivalence Assessment
Caption: Workflow of a typical clindamycin bioequivalence study.
Logical Framework for Bioequivalence Determination
Caption: Logic for determining bioequivalence based on PK data.
References
- 1. Determination of clindamycin in human plasma by liquid chromatography-electrospray tandem mass spectrometry: application to the bioequivalence study of clindamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of Clindamycin in Human Plasma by LC-MS/MS [zpxb.xml-journal.net]
- 3. extranet.who.int [extranet.who.int]
- 4. mdpi.com [mdpi.com]
- 5. biopharmaservices.com [biopharmaservices.com]
- 6. api.pageplace.de [api.pageplace.de]
- 7. researchgate.net [researchgate.net]
Performance Showdown: A Comparative Guide to Internal Standards for Clindamycin Quantification in Biological Matrices
For researchers, scientists, and drug development professionals, the accurate quantification of Clindamycin in biological matrices is paramount for pharmacokinetic, bioequivalence, and toxicokinetic studies. The choice of an appropriate internal standard is critical for a robust and reliable bioanalytical method. This guide provides a comprehensive comparison of the performance of Clindamycin-13C,d3 and other commonly used internal standards, supported by experimental data from published literature.
The ideal internal standard should mimic the analyte's behavior throughout sample preparation and analysis, correcting for variability in extraction, chromatography, and ionization. Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard due to their near-identical physicochemical properties to the analyte. However, structural analogs are also frequently employed. This guide evaluates the performance of this compound alongside alternatives like d1-N-ethylclindamycin, Diphenhydramine, and Verapamil.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the performance characteristics of various internal standards for Clindamycin quantification in human plasma, as reported in peer-reviewed studies.
Table 1: Performance Characteristics of d1-N-ethylclindamycin as an Internal Standard for Clindamycin Analysis in Human Plasma
| Parameter | Performance Data |
| Linearity Range | 0.05 - 3.2 µg/mL |
| Lower Limit of Quantitation (LLOQ) | 0.05 µg/mL |
| Intra-day Precision (%RSD) | 0.90% (at 2.8 µg/mL) to 3.25% (at 0.05 µg/mL)[1] |
| Inter-day Precision (%RSD) | 1.33% (at 0.7 µg/mL) to 2.60% (at 0.05 µg/mL)[1] |
| Inter-day Accuracy (% Deviation) | 0.4% (at 0.05 µg/mL) to -4.8% (at 0.2 µg/mL)[1] |
Table 2: Performance Characteristics of Diphenhydramine as an Internal Standard for Clindamycin Analysis in Human Plasma
| Parameter | Performance Data |
| Linearity Range | 0.030 - 10.0 mg/L |
| Lower Limit of Quantitation (LLOQ) | 0.030 mg/L |
| Intra- and Inter-day Precision (%RSD) | < 6% |
| Relative Error | Within ±6% |
| Mean Extraction Recovery | 101.1 ± 2.6% |
Table 3: Performance Characteristics of Verapamil as an Internal Standard for Clindamycin Analysis in Human Plasma
| Parameter | Performance Data |
| Linearity Range | 0.050 - 20.0 µg/mL (r² ≥ 0.998)[2] |
| Lower Limit of Quantitation (LLOQ) | 0.050 µg/mL[2] |
| Intra-batch Precision (%CV) | 5.13% to 13.7%[2] |
| Inter-batch Precision (%CV) | 4.35% to 8.32%[2] |
| Intra-batch Accuracy (%RE) | -4.34% to 4.58%[2] |
| Inter-batch Accuracy (%RE) | -10.8% to -4.17%[2] |
While specific quantitative performance data for this compound was not available in the reviewed literature, an application note for a multi-analyte method for antibiotics in serum mentions the use of d3-Clindamycin as an internal standard, providing the MRM transitions (Q1/Q3) of 430.0/129.1.[3] The lack of extensive public data does not diminish its theoretical advantages. As a stable isotope-labeled internal standard, this compound is expected to exhibit the most ideal behavior, co-eluting with Clindamycin and experiencing identical ionization and matrix effects, thus providing the highest degree of accuracy and precision.
Experimental Protocols: A Look at the Methodology
Detailed methodologies are crucial for replicating and comparing results. Below are summaries of the experimental protocols used in the studies cited above.
Method 1: Clindamycin Analysis using d1-N-ethylclindamycin as Internal Standard
-
Sample Preparation: A simple and rapid liquid-liquid extraction of plasma samples was performed using ethyl acetate.[1]
-
Chromatography: Details of the chromatographic conditions were not fully specified in the abstract.
-
Detection: Quantification was achieved using liquid chromatography/electrospray ionization tandem mass spectrometry (LC/ESI-MS/MS).[1]
Method 2: Clindamycin Analysis using Diphenhydramine as Internal Standard
-
Sample Preparation: Protein precipitation with acetonitrile was employed to extract the analyte and internal standard from human plasma.
-
Chromatography: A Shim-pack VP-ODS analytical column was used with a mobile phase consisting of methanol and 10 mmol/L ammonium acetate (containing 0.25% formic acid) in a 55:45 ratio, at a flow rate of 0.4 mL/min.
-
Detection: Electrospray positive ionization mass spectrometry in multiple reaction monitoring (MRM) mode was used. The MRM transitions were m/z 425.2→126.3 for Clindamycin and m/z 256.2→167.3 for Diphenhydramine.
Method 3: Clindamycin Analysis using Verapamil as Internal Standard
-
Sample Preparation: Details of the sample preparation were not provided in the abstract.
-
Chromatography: A C18 column was used with a mobile phase of 80% acetonitrile containing 0.01% trifluoroacetic acid. The total chromatographic run time was approximately 2 minutes.[2]
-
Detection: Electrospray tandem mass spectrometry (LC-MS-MS) was used for detection.[2] Multiple reaction monitoring (MRM) of the parent to daughter ion transitions of m/z 425→126 for Clindamycin and m/z 455→165 for Verapamil was used for quantification.[2]
Visualizing the Workflow and Logical Comparisons
To further clarify the experimental process and the rationale behind choosing an internal standard, the following diagrams are provided.
Conclusion: Making an Informed Decision
The choice of internal standard significantly impacts the quality of bioanalytical data. The experimental data presented demonstrates that both stable isotope-labeled and structural analog internal standards can be used to develop validated methods for Clindamycin quantification.
-
d1-N-ethylclindamycin shows excellent precision and accuracy, making it a strong choice as a stable isotope-labeled internal standard.[1]
-
Diphenhydramine and Verapamil have been successfully used in validated methods, offering readily available and cost-effective alternatives. However, as structural analogs, they may not perfectly mimic the behavior of Clindamycin, potentially leading to greater variability, especially in complex matrices.
While specific performance data for This compound is not widely published, its properties as a stable isotope-labeled internal standard make it, in theory, the most suitable choice for minimizing analytical variability and achieving the highest levels of accuracy and precision. Researchers should weigh the theoretical advantages of a SIL standard like this compound against the readily available validation data for other suitable alternatives when developing their bioanalytical methods.
References
- 1. Quantitative analysis of clindamycin in human plasma by liquid chromatography/electrospray ionisation tandem mass spectrometry using d1-N-ethylclindamycin as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of clindamycin in human plasma by liquid chromatography-electrospray tandem mass spectrometry: application to the bioequivalence study of clindamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. shimadzu.eu [shimadzu.eu]
A Researcher's Guide to Stable Isotope-Labeled Internal Standards in Bioanalysis: Regulatory Perspectives and Performance Comparison
For researchers, scientists, and drug development professionals navigating the complexities of bioanalytical method validation, the choice of an appropriate internal standard is paramount. This guide provides a comprehensive comparison of stable isotope-labeled internal standards (SIL-ISs) and their alternatives, grounded in regulatory guidelines and supported by experimental data. We delve into the key performance characteristics, helping you make informed decisions to ensure the robustness and reliability of your bioanalytical data.
The use of an internal standard (IS) in quantitative bioanalysis is a critical practice to correct for variability during sample preparation and analysis.[1] When using mass spectrometry (MS) detection, regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) recommend the use of a stable isotope-labeled internal standard whenever possible.[1][2][3] The International Council for Harmonisation (ICH) M10 guideline, adopted by both the FDA and EMA, further solidifies this preference.[4][5]
SIL-ISs are versions of the analyte where one or more atoms have been replaced with their stable isotopes, such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[6] This near-identical physicochemical behavior to the analyte allows them to effectively compensate for variations in sample extraction, matrix effects, and instrument response.[7]
Comparing Internal Standards: A Data-Driven Approach
The general consensus, supported by experimental evidence, is that SIL-ISs outperform structural analog internal standards.[6][8] A structural analog is a molecule with a similar, but not identical, chemical structure to the analyte. While they can be a viable alternative when a SIL-IS is not available, their ability to compensate for analytical variability is often less precise.[9]
Below are tables summarizing the comparative performance of different internal standards based on key bioanalytical parameters.
| Parameter | Stable Isotope-Labeled IS (SIL-IS) | Structural Analog IS | Key Considerations & Regulatory Guidance |
| Matrix Effect Compensation | Excellent | Variable | SIL-ISs co-elute with the analyte, experiencing the same degree of ion suppression or enhancement, thus providing superior correction.[7] The ICH M10 guideline requires the evaluation of matrix effects.[10] |
| Recovery Correction | Excellent | Good to Variable | Due to their near-identical chemical properties, SIL-ISs track the analyte throughout the sample preparation process, correcting for losses during extraction.[9] |
| Accuracy & Precision | High | Moderate to High | Studies have shown that the use of SIL-ISs leads to significantly better accuracy and precision compared to analog ISs.[8] Regulatory guidelines have strict acceptance criteria for accuracy and precision.[2] |
| Selectivity | High | High | The analytical method must be able to differentiate the analyte and IS from other components in the sample.[2] |
| Isotopic Purity | Critical | Not Applicable | Regulatory guidelines emphasize the need for high isotopic purity in SIL-ISs to prevent interference from any unlabeled analyte.[2][3] |
| Isotope Exchange | Must be evaluated | Not Applicable | The stability of the isotope label is crucial; there should be no exchange with protons from the solvent or matrix.[2][3] |
Table 1: General Performance Comparison of Internal Standard Types
Case Study: Kahalalide F Assay Performance
A study comparing a structural analog IS with a SIL-IS for the analysis of the anticancer drug Kahalalide F demonstrated a significant improvement in assay performance with the SIL-IS.
| Internal Standard Type | Mean Bias (%) | Standard Deviation (%) | Statistical Significance (p-value) |
| Structural Analog | 96.8 | 8.6 | p < 0.0005 (significant deviation from 100%) |
| Stable Isotope-Labeled | 100.3 | 7.6 | p = 0.5 (no significant deviation from 100%) |
Table 2: Comparison of Bias and Precision in the Kahalalide F Assay [8]
The Levene's test for equality of variances also showed that the variance was significantly lower with the SIL-IS (p=0.02), indicating improved precision.[8]
¹³C-Labeled vs. ²H-Labeled Internal Standards: A Closer Look
While both ¹³C and ²H (deuterium) are common isotopes used for labeling, ¹³C-labeled standards are often considered superior for analytical purposes.[9] Deuterium-labeled compounds can sometimes exhibit a slight difference in retention time compared to the unlabeled analyte, a phenomenon known as the "isotope effect."[8][9] This can lead to differential matrix effects, compromising the accuracy of quantification.
| Parameter | ¹³C-Labeled IS | ²H-Labeled (Deuterium) IS | Key Considerations |
| Co-elution with Analyte | Excellent (typically co-elute perfectly) | Good (may show slight retention time shifts) | Perfect co-elution is ideal for accurate matrix effect compensation.[9] |
| Isotope Effect | Negligible | Can be significant, leading to chromatographic separation from the analyte.[8][9] | The magnitude of the isotope effect in ²H-labeled ISs can increase with the number of deuterium atoms. |
| Fragmentation in MS/MS | Similar to analyte | May require different collision energy for optimal fragmentation. | This can complicate method development. |
| Cost | Generally higher | Generally lower | Cost can be a factor in the selection of the labeling isotope. |
Table 3: Performance Comparison of ¹³C vs. ²H-Labeled Internal Standards
Experimental Workflows and Logical Relationships
To visualize the processes involved in bioanalysis using SIL-ISs, the following diagrams illustrate a typical experimental workflow and the decision-making process for selecting an appropriate internal standard.
Caption: Bioanalytical workflow using a stable isotope-labeled internal standard.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. fda.gov [fda.gov]
- 3. researchgate.net [researchgate.net]
- 4. crimsonpublishers.com [crimsonpublishers.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Article | Netherlands Cancer Institute [nki.nl]
- 8. researchgate.net [researchgate.net]
- 9. Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academy.gmp-compliance.org [academy.gmp-compliance.org]
Safety Operating Guide
Safe Disposal of Clindamycin-13C,d3: A Guide for Laboratory Professionals
The proper disposal of isotopically labeled compounds such as Clindamycin-13C,d3 is crucial for maintaining laboratory safety and environmental protection. This guide provides essential information and step-by-step procedures for the safe handling and disposal of this compound, ensuring compliance with general safety standards. Researchers, scientists, and drug development professionals should always consult and adhere to their institution's specific safety protocols and local regulations.
Disposal Considerations
Waste material must be disposed of in accordance with national and local regulations. It is imperative that this compound is not disposed of with household garbage or allowed to enter sewage systems.[1] Uncleaned packaging should be treated with the same precautions as the product itself and disposed of according to official regulations.[1]
| Aspect | Guidance | Rationale |
| Regulatory Compliance | Disposal must be made according to official national and local regulations.[1] Chemical waste generators must determine if a discarded chemical is classified as hazardous waste. | To ensure legal compliance and prevent environmental contamination. |
| Containment | Leave chemicals in their original containers where possible. If transferring, use appropriately labeled, sealed containers for disposal. | To prevent accidental exposure and ensure clear identification of the waste. |
| Segregation | Do not mix with other waste. | To avoid unforeseen chemical reactions and ensure proper disposal pathways for different waste streams. |
| Environmental Protection | Do not allow the product to reach sewage systems or enter drains.[1] Releases to the environment should be avoided. | To prevent water pollution and harm to aquatic life. |
| Personal Protective Equipment (PPE) | Wear appropriate PPE, including gloves, eye protection, and a lab coat, when handling waste. | To minimize the risk of personal exposure and contamination. |
Step-by-Step Disposal Protocol
The following protocol outlines the general procedure for the disposal of this compound in a laboratory setting. This workflow is a general guideline and should be adapted to comply with institutional and local regulations.
Caption: A workflow diagram illustrating the key steps for the proper disposal of this compound in a laboratory setting.
Experimental Protocols Cited:
While this document provides disposal procedures, it does not cite specific experimental protocols. The disposal guidelines are derived from safety data sheets which recommend that waste treatment methods must align with official regulations.[1] Chemical waste generators are responsible for determining if a substance is a hazardous waste and must consult local, regional, and national regulations for proper disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
